molecular formula C18H26N2O4S B1671583 Glibornuride CAS No. 26944-48-9

Glibornuride

Cat. No.: B1671583
CAS No.: 26944-48-9
M. Wt: 366.5 g/mol
InChI Key: RMTYNAPTNBJHQI-LLDVTBCESA-N
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Description

Glibornuride is a monoterpenoid.
This compound is a sulfonylurea-type anti-diabetic drug.
This compound is an orally bioavailable sulfonamide urea derivative with antihyperglycemic activity. Upon administration, this compound binds to and blocks the sulfonylurea receptor type 1 (SUR1) subunit of the ATP-sensitive inwardly-rectifying potassium (K(ATP)) channels on the membranes of pancreatic beta cells. This prevents the inward flow of positively charged potassium (K+) ions into the cell, and induces a calcium ion (Ca2+) influx through voltage-sensitive calcium channels, which triggers exocytosis of insulin-containing granules. Insulin stimulates glycogen synthesis and inhibits gluconeogenesis, which together lower blood glucose levels.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for diabetes mellitus.
was MH 1975-92 (see under SULFONYLUREA COMPOUNDS 1975-90);  use SULFONYLUREA COMPOUNDS to search this compound 1975-92;  an oral, sulfonylurea hypoglycemic agent which stimulates insulin secretion

Properties

IUPAC Name

1-[(1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H26N2O4S/c1-11-5-7-12(8-6-11)25(23,24)20-16(22)19-14-13-9-10-18(4,15(14)21)17(13,2)3/h5-8,13-15,21H,9-10H2,1-4H3,(H2,19,20,22)/t13-,14+,15+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTYNAPTNBJHQI-LLDVTBCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CCC(C2O)(C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N[C@H]2[C@H]3CC[C@@]([C@H]2O)(C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID001016937
Record name Glibornuride
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Molecular Weight

366.5 g/mol
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CAS No.

26944-48-9
Record name Glibornuride
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Record name Glibornuride [USAN:INN:BAN]
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Record name Glibornuride
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Record name Glibornuride
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Record name GLIBORNURIDE
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Melting Point

193-195
Record name Glibornuride
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Foundational & Exploratory

Glibornuride's Mechanism of Action on Pancreatic β-Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Glibornuride on pancreatic β-cells. This compound, a second-generation sulfonylurea, plays a crucial role in the management of type 2 diabetes mellitus by stimulating insulin secretion.[1][2] This document provides a detailed overview of its molecular interactions, the signaling cascade it initiates, quantitative data on its activity, and the experimental protocols used to characterize its effects.

Core Mechanism of Action: K-ATP Channel Inhibition

The primary therapeutic action of this compound is to promote insulin release from the β-cells located in the islets of Langerhans within the pancreas.[1][2] This process is initiated by this compound's specific interaction with the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[1][2][3]

Under normal physiological conditions, the K-ATP channel's activity is coupled to the cell's metabolic state. When blood glucose levels are low, these channels are open, allowing potassium ions (K+) to exit the cell, which maintains a hyperpolarized membrane potential and prevents insulin secretion.[4] Following a meal, rising blood glucose levels lead to increased glucose uptake and metabolism within the β-cell, elevating the intracellular ATP-to-ADP ratio. This increase in ATP triggers the closure of the K-ATP channels.

This compound effectively mimics the action of high intracellular ATP.[1] By binding to the SUR1 subunit, it induces the closure of the K-ATP channel, independent of the prevailing glucose concentration.[1] This channel closure reduces the efflux of potassium ions, leading to the depolarization of the β-cell membrane. The change in membrane potential activates voltage-dependent calcium channels, resulting in an influx of extracellular calcium ions (Ca2+). The subsequent rise in intracellular calcium concentration is the critical trigger for the exocytosis of insulin-containing granules, leading to the secretion of insulin into the bloodstream.[1][3]

Signaling Pathway of this compound in Pancreatic β-Cells

Glibornuride_Signaling_Pathway This compound This compound SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 Binds to KATP_Channel K-ATP Channel Closure SUR1->KATP_Channel Induces K_Efflux Decreased K+ Efflux KATP_Channel->K_Efflux Depolarization Membrane Depolarization K_Efflux->Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Activation Depolarization->Ca_Channel Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Intra_Ca Increased Intracellular [Ca2+] Ca_Influx->Intra_Ca Exocytosis Insulin Granule Exocytosis Intra_Ca->Exocytosis Insulin_Secretion Insulin Secretion Exocytosis->Insulin_Secretion

Caption: Signaling cascade initiated by this compound in pancreatic β-cells.

Quantitative Data

The following table summarizes the available quantitative data for this compound's interaction with the K-ATP channel. For comparative purposes, data for other widely studied sulfonylureas are also included.

CompoundParameterValueTargetComments
This compound pKi 5.75 K-ATP Channel pKi is the negative logarithm of the inhibition constant (Ki). This value corresponds to a Ki of approximately 1.78 µM. [5]
GlibenclamideIC500.03 µMK-ATP Channel (HIT-T15 cells)A potent second-generation sulfonylurea.[6]
GlimepirideIC503.0 nMRecombinant K-ATP Channel (Kir6.2/SUR1)High-affinity binding to the β-cell K-ATP channel isoform.[7][8]
GliclazideIC50184 nMK-ATP Channel (mouse β-cells)Demonstrates selectivity for the pancreatic β-cell K-ATP channel.[9]
GliquidoneIC500.45 µMK-ATP Channel (HIT-T15 cells)Shows moderate affinity for the β-cell K-ATP channel.[6]

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.

Radioligand Binding Assay for SUR1

This assay is used to determine the binding affinity of this compound to its target, the SUR1 subunit of the K-ATP channel.

Objective: To quantify the binding affinity (Kd or Ki) of this compound for the SUR1 receptor.

Materials:

  • Membrane preparations from pancreatic β-cells or cells expressing recombinant SUR1.

  • Radiolabeled sulfonylurea (e.g., [3H]glibenclamide).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize pancreatic β-cells or SUR1-expressing cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer.[10]

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.[10]

  • Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.[10]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare β-cell Membrane Homogenate start->prep incubate Incubate Membranes with [3H]Glibenclamide and Varying [this compound] prep->incubate filter Separate Bound/Free Ligand via Vacuum Filtration incubate->filter wash Wash Filters with Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: IC50 and Ki Determination count->analyze end End analyze->end Insulin_Secretion_Workflow start Start isolate Isolate Pancreatic Islets start->isolate preincubate Pre-incubate Islets in Low Glucose Buffer isolate->preincubate stimulate Stimulate with Test Conditions (e.g., High Glucose +/- this compound) preincubate->stimulate collect Collect Supernatant/Perifusate stimulate->collect measure Measure Insulin Concentration (ELISA/RIA) collect->measure analyze Analyze Insulin Secretion Profile measure->analyze end End analyze->end

References

Glibornuride Structure-Activity Relationship: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glibornuride, a second-generation sulfonylurea, effectively lowers blood glucose levels by stimulating insulin secretion from pancreatic β-cells. Its therapeutic action is mediated through high-affinity binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel. This comprehensive technical guide delves into the critical structure-activity relationships (SAR) of this compound, providing a detailed overview of the molecular features governing its pharmacodynamics. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing compound activity, and utilizes visualizations to illustrate the underlying mechanisms and experimental workflows.

Introduction

This compound is a potent oral hypoglycemic agent characterized by a unique bornyl moiety attached to the urea structure.[1] Like other sulfonylureas, its primary mechanism of action involves the closure of KATP channels in pancreatic β-cells. This event triggers membrane depolarization, leading to an influx of calcium ions and subsequent exocytosis of insulin-containing granules.[1][2] Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel, more effective, and safer antidiabetic therapies. This guide provides a detailed exploration of this compound's SAR, focusing on the key structural components that dictate its interaction with the SUR1 receptor and its overall insulinotropic potency.

Core Structure and Key Pharmacophoric Features

The fundamental scaffold of this compound, and sulfonylureas in general, can be dissected into three main components, each playing a crucial role in its biological activity:

  • The Sulfonylurea Moiety (-SO₂NHCONH-): This central acidic group is essential for binding to the SUR1 receptor.[3][4]

  • The p-Tolylsulfonyl Group: Modifications on this aromatic ring can influence the compound's potency and pharmacokinetic properties. A substituent in the para position is generally preferred for enhanced activity.[4][5]

  • The N'-(endo-3-hydroxy-bornan-2-yl) Group: This bulky, lipophilic bicyclic substituent is a distinguishing feature of this compound and significantly contributes to its high potency. The size and lipophilicity of the group attached to the terminal nitrogen of the urea are critical determinants of activity.[4][6]

Quantitative Structure-Activity Relationship (SAR) Data

While specific quantitative SAR data for a wide range of this compound analogs is not extensively available in publicly accessible literature, the following table summarizes the general SAR principles for sulfonylureas, which are applicable to this compound. This data is compiled from various studies on different sulfonylurea derivatives and provides a framework for understanding the impact of structural modifications.

Modification SiteStructural ChangeEffect on Hypoglycemic ActivityReference(s)
p-Substituent on Benzene Ring (R1) Small alkyl groups (e.g., methyl)Maintains or slightly enhances activity[4]
Acyl, amino, chloro, bromo, trifluoromethylEnhance activity[4][5]
Aryl carboxamidoalkyl groupSignificantly enhances activity (characteristic of second-generation sulfonylureas)[4]
Terminal Nitrogen Substituent (R2) N-methyl, N-ethylLow to no activity[4][5]
N-propyl to N-hexylOptimal activity[4][5]
N-substituents with 12 or more carbonsLoss of activity[4]
Bulky, lipophilic groups (e.g., cyclohexyl, bornyl)High potency[3]

Experimental Protocols

The evaluation of this compound's structure-activity relationship relies on a series of well-defined in vitro and in vivo assays. Below are detailed methodologies for key experiments.

SUR1 Binding Assay (Radioligand Displacement)

This assay quantifies the affinity of this compound analogs for the SUR1 receptor by measuring their ability to displace a radiolabeled sulfonylurea, such as [³H]-glibenclamide.

Materials:

  • Membrane preparations from cells expressing the SUR1/Kir6.2 channel (e.g., COS-7 cells, HEK293 cells, or insulinoma cell lines like RINm5F).

  • [³H]-glibenclamide (radioligand).

  • This compound or its analogs (test compounds).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Unlabeled glibenclamide (for determining non-specific binding).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubate the membrane preparation with varying concentrations of the test compound and a fixed concentration of [³H]-glibenclamide in the assay buffer.

  • For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled glibenclamide.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the functional consequence of SUR1 binding by measuring the amount of insulin secreted from pancreatic β-cell lines (e.g., MIN6 cells) or isolated pancreatic islets in response to glucose and the test compound.

Materials:

  • MIN6 cells or isolated rodent/human pancreatic islets.

  • Culture medium (e.g., DMEM for MIN6 cells).

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with varying glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM).

  • This compound or its analogs.

  • Insulin ELISA kit.

Procedure:

  • Seed MIN6 cells in multi-well plates and culture until they reach the desired confluency. For islets, use a sufficient number of size-matched islets per condition.

  • Pre-incubate the cells/islets in KRBH containing low glucose for a defined period (e.g., 1-2 hours) to allow them to equilibrate.

  • Replace the pre-incubation buffer with fresh KRBH containing low glucose, high glucose, or high glucose plus the test compound at various concentrations.

  • Incubate for a specified time (e.g., 1 hour) at 37°C.

  • Collect the supernatant (containing secreted insulin).

  • Lyse the cells/islets to determine the total insulin content.

  • Quantify the insulin concentration in the supernatant and the cell lysate using an insulin ELISA kit.

  • Express the secreted insulin as a percentage of the total insulin content or normalize to the protein concentration.

Electrophysiological Measurement of KATP Channel Activity

The patch-clamp technique allows for the direct measurement of KATP channel currents in response to this compound and its analogs, providing detailed insights into the mechanism of channel blockade.

Materials:

  • Cells expressing KATP channels (e.g., isolated pancreatic β-cells, cardiomyocytes, or transfected cell lines).

  • Patch-clamp rig with an amplifier, micromanipulators, and data acquisition system.

  • Pipette solution (intracellular) and bath solution (extracellular) with appropriate ionic compositions.

  • This compound or its analogs.

Procedure:

  • Prepare patch pipettes from borosilicate glass capillaries.

  • Establish a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration or excise a patch of membrane for inside-out or outside-out configurations.

  • Apply voltage-clamp protocols to elicit and record KATP channel currents.

  • Perfuse the cell with the bath solution containing different concentrations of the test compound.

  • Measure the inhibition of the KATP channel current by the test compound.

  • Determine the IC50 for channel blockade.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway of this compound and a typical experimental workflow for its SAR studies.

This compound-Induced Insulin Secretion Pathway

Glibornuride_Pathway This compound This compound SUR1 SUR1 This compound->SUR1 Binds to KATP_Channel KATP Channel (Kir6.2) SUR1->KATP_Channel Closes Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opens Insulin_Granules Insulin Granule Exocytosis Ca_Influx->Insulin_Granules Triggers Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Results in

Caption: this compound's signaling cascade for insulin secretion.

Experimental Workflow for this compound SAR Studies

SAR_Workflow Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification Binding_Assay SUR1 Binding Assay (Ki determination) Purification->Binding_Assay Insulin_Secretion_Assay In Vitro Insulin Secretion Assay (EC50) Purification->Insulin_Secretion_Assay Electrophysiology Electrophysiology (KATP Channel Blockade) Purification->Electrophysiology Data_Analysis SAR Analysis & Lead Optimization Binding_Assay->Data_Analysis Insulin_Secretion_Assay->Data_Analysis Electrophysiology->Data_Analysis

Caption: Workflow for this compound SAR investigation.

Conclusion

The structure-activity relationship of this compound is a complex interplay of its core sulfonylurea structure, the p-substituted aromatic ring, and the distinctive bornyl moiety. While the sulfonylurea group is the primary anchor to the SUR1 receptor, the nature of the substituents at both ends of the molecule dictates the affinity and overall hypoglycemic potency. The bulky, lipophilic bornyl group is a key contributor to this compound's high efficacy. A thorough understanding of these SAR principles, facilitated by the robust experimental protocols outlined in this guide, is essential for the continued development of next-generation sulfonylureas with improved therapeutic profiles for the management of type 2 diabetes. Further research focusing on the synthesis and evaluation of a broader range of this compound analogs will be instrumental in refining our understanding and paving the way for novel drug candidates.

References

Glibornuride's Interaction with ATP-Sensitive Potassium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between the second-generation sulfonylurea, glibornuride, and ATP-sensitive potassium (K-ATP) channels. The content herein is curated for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's mechanism of action, its quantitative effects, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action

This compound is an oral hypoglycemic agent that exerts its therapeutic effect by modulating the activity of ATP-sensitive potassium (K-ATP) channels in pancreatic beta-cells.[1][2] These channels are hetero-octameric complexes composed of four inwardly rectifying potassium channel (Kir6.x) subunits and four sulfonylurea receptor (SUR) subunits.[3] In pancreatic beta-cells, the K-ATP channel is comprised of the Kir6.2 and SUR1 subunits.[3]

Under resting conditions, with low glucose levels, the intracellular ATP/ADP ratio is low, and K-ATP channels are open, allowing potassium ions to flow out of the cell. This maintains a hyperpolarized state of the cell membrane, preventing insulin secretion. When blood glucose levels rise, glucose is transported into the beta-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. This increase in ATP leads to the closure of K-ATP channels, causing depolarization of the cell membrane. This depolarization, in turn, opens voltage-dependent calcium channels, leading to an influx of calcium ions and subsequent exocytosis of insulin-containing granules.[2]

This compound and other sulfonylureas bypass the need for glucose metabolism to initiate this cascade. They bind with high affinity to the SUR1 subunit of the K-ATP channel, inducing a conformational change that leads to channel closure, independent of intracellular ATP levels.[2] This action mimics the effect of high glucose, triggering membrane depolarization and insulin release.

Quantitative Analysis of this compound's Effect

To provide a quantitative context, the following table summarizes the IC50 values for glimepiride, a structurally similar second-generation sulfonylurea, and glibenclamide, another widely studied sulfonylurea, against different recombinant K-ATP channel subtypes. It is important to note that sulfonylureas often exhibit both high- and low-affinity binding sites. The high-affinity site is located on the SUR subunit, while the low-affinity site is on the Kir6.2 subunit.[3]

CompoundChannel SubtypeHigh-Affinity IC50 (nM)Low-Affinity IC50 (µM)
Glimepiride Kir6.2/SUR1 (Pancreatic)3.0234
Kir6.2/SUR2A (Cardiac)5.4104
Kir6.2/SUR2B (Smooth Muscle)7.399
Glibenclamide Kir6.2/SUR1 (Pancreatic)4.0-
Kir6.2/SUR2A (Cardiac)27-

Data for Glimepiride and Glibenclamide are sourced from a study on recombinant K-ATP channels expressed in Xenopus oocytes.[4]

Allosteric Modulation by Adenine Nucleotides

The binding of sulfonylureas, including this compound, to the SUR1 subunit is allosterically modulated by intracellular adenine nucleotides, namely ATP and ADP. The interaction is complex, with nucleotides influencing the affinity of sulfonylureas for their binding site and vice versa.

Generally, MgATP and MgADP have been shown to decrease the binding affinity of sulfonylureas to the SUR1 subunit.[5] This suggests a competitive or allosteric inhibitory interaction. Conversely, sulfonylureas can interfere with the stimulatory effect of MgADP on channel activity.[3] This interplay between sulfonylureas and nucleotides is crucial for the overall regulation of K-ATP channel gating and, consequently, insulin secretion.

Experimental Protocols

The investigation of this compound's effects on K-ATP channels relies on two primary experimental techniques: patch-clamp electrophysiology and radioligand binding assays.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in cell membranes.

Objective: To measure the inhibitory effect of this compound on K-ATP channel currents.

Methodology (Inside-Out Patch Configuration):

  • Cell Preparation: Pancreatic beta-cells (e.g., from primary islets or cell lines like MIN6) or cells heterologously expressing specific K-ATP channel subtypes (e.g., HEK293 cells transfected with Kir6.2 and SUR1) are cultured on coverslips.

  • Pipette Preparation: A glass micropipette with a tip diameter of 1-2 µm is filled with a pipette solution containing a high concentration of potassium ions to mimic the intracellular environment.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the membrane patch.

  • Patch Excision: The pipette is then withdrawn from the cell, excising the membrane patch so that the intracellular side of the membrane is exposed to the bath solution.

  • Recording: The membrane potential is clamped at a specific voltage (e.g., -70 mV), and the flow of potassium ions through the K-ATP channels is recorded as an electrical current.

  • Drug Application: this compound, dissolved in the bath solution at various concentrations, is perfused over the excised patch.

  • Data Analysis: The inhibition of the K-ATP channel current by this compound is measured, and dose-response curves are generated to determine the IC50 value.

Solutions:

  • Pipette Solution (Intracellular-like): 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4.

  • Bath Solution (Extracellular-like): 140 mM KCl, 10 mM HEPES, 2 mM MgCl2, 1 mM CaCl2, pH 7.4. ATP and ADP can be added to the bath solution to study their modulatory effects.

Radioligand Binding Assay

This method is used to quantify the binding affinity of a ligand (this compound) to its receptor (SUR1).

Objective: To determine the binding affinity (Ki) of this compound for the SUR1 subunit.

Methodology (Competition Binding Assay):

  • Membrane Preparation: Membranes from cells expressing the K-ATP channel (e.g., pancreatic islets or transfected cell lines) are isolated by homogenization and centrifugation.

  • Assay Setup: The membrane preparation is incubated with a fixed concentration of a radiolabeled sulfonylurea with known high affinity for SUR1 (e.g., [³H]glibenclamide).

  • Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the SUR1 receptor.

  • Separation: After incubation to allow binding to reach equilibrium, the membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value for this compound is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of this compound Action

Glibornuride_Action This compound This compound SUR1 SUR1 Subunit This compound->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Induces Kir6_2 Kir6.2 Subunit (K+ Channel Pore) Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis

Caption: this compound's signaling pathway leading to insulin secretion.

Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Pancreatic Beta-Cells) Seal_Formation Form Gigaohm Seal Cell_Culture->Seal_Formation Pipette_Filling Fill Pipette with Intracellular Solution Pipette_Filling->Seal_Formation Patch_Excision Excise Membrane Patch (Inside-Out) Seal_Formation->Patch_Excision Record_Current Record Baseline K-ATP Current Patch_Excision->Record_Current Apply_this compound Apply this compound Record_Current->Apply_this compound Record_Inhibition Record Inhibited Current Apply_this compound->Record_Inhibition Dose_Response Generate Dose-Response Curve Record_Inhibition->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Caption: Workflow for investigating this compound's effect using patch-clamp.

Logical Relationship in Competition Binding Assay

Competition_Binding cluster_components Assay Components cluster_interaction Binding Interaction Receptor SUR1 Receptor Binding_Site Binding Site Radioligand [3H]Glibenclamide Radioligand->Binding_Site Binds Competitor This compound (Unlabeled) Competitor->Binding_Site Competes for Binding Measurement Measured Radioactivity (Decreases with increasing this compound) Binding_Site->Measurement Leads to

Caption: Principle of the competition radioligand binding assay.

References

The Genesis of Glibornuride: A Technical Guide to its Initial Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the foundational synthetic pathways that led to the discovery of glibornuride, a significant second-generation sulfonylurea oral hypoglycemic agent. By examining the seminal patents, this document provides a detailed account of the experimental protocols and quantitative data from its early development, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

This compound, known chemically as 1-[(1R)-2-endo-hydroxy-3-endo-bornyl]-3-(p-tolylsulfonyl)urea, emerged from the extensive research efforts to develop more potent and safer oral antidiabetic drugs. Its unique stereochemical structure, derived from the naturally occurring bicyclic monoterpene camphor, sets it apart from other sulfonylureas. The initial synthesis, a multi-step process involving key transformations, was elegantly designed to yield the desired endo-endo stereoisomer, which was found to be the most biologically active. This guide will dissect the pivotal steps of this synthesis as detailed in the original patent literature.

The Core Synthetic Strategy

The initial synthesis of this compound, as outlined in U.S. Patents 3,654,357 and 3,770,761, commences with the readily available starting material, D-(+)-camphor-3-carboxamide. The overall strategy can be conceptualized as a three-stage process:

  • Stereoselective Reduction: The creation of the crucial hydroxyl group with the correct stereochemistry.

  • Hofmann Rearrangement: The conversion of the carboxamide to an amine, setting the stage for the introduction of the urea linkage.

  • Urea Formation: The final coupling step to introduce the p-toluenesulfonylurea moiety.

The logical workflow of this synthesis is depicted below:

Glibornuride_Synthesis_Workflow Start D-(+)-Camphor-3-carboxamide Reduction Stereoselective Reduction Start->Reduction NaBH4 / H2O Hofmann Hofmann Rearrangement Reduction->Hofmann 1. Br2, NaOH 2. Heat Urea_Formation Urea Formation Hofmann->Urea_Formation p-Toluenesulfonyl isocyanate End This compound Urea_Formation->End Glibornuride_Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product Camphor_Carboxamide D-(+)-Camphor-3-carboxamide Hydroxy_Amide endo,endo-3-Carbamoyl-2-hydroxy-bornane Camphor_Carboxamide->Hydroxy_Amide NaBH4, H2O (Reduction) Amino_Alcohol endo,endo-3-Amino-2-hydroxy-bornane Hydroxy_Amide->Amino_Alcohol Br2, NaOH (Hofmann Rearrangement) This compound This compound Amino_Alcohol->this compound p-Toluenesulfonyl isocyanate (Urea Formation)

In Silico Modeling of Glibornuride Binding to SUR1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of Glibornuride, a second-generation sulfonylurea, to its target, the sulfonylurea receptor 1 (SUR1). SUR1 is the regulatory subunit of the ATP-sensitive potassium (KATP) channel, a critical component in the regulation of insulin secretion from pancreatic β-cells.[1][2] Understanding the molecular interactions between this compound and SUR1 at an atomic level is paramount for the rational design of novel and more effective anti-diabetic therapies.

This guide will detail the mechanism of action of this compound, the structure of its binding site on SUR1, and provide comprehensive protocols for performing molecular docking and molecular dynamics simulations to investigate this interaction. While specific in silico studies exclusively on this compound are limited, the wealth of data on the structurally similar and well-studied sulfonylurea, glibenclamide, provides a robust framework. This guide will leverage findings from glibenclamide-SUR1 interactions, particularly those utilizing the cryo-electron microscopy (cryo-EM) structure of the human SUR1-Kir6.2 complex (PDB ID: 6PZA), to present a transferable workflow for this compound.[3]

Mechanism of Action of this compound and the Role of SUR1

This compound exerts its hypoglycemic effect by binding to and inhibiting the SUR1 subunit of the KATP channel in pancreatic β-cells.[1][2] Under normal physiological conditions, the KATP channel is sensitive to the intracellular ATP/ADP ratio. When glucose levels are low, the channel is open, allowing potassium ions to efflux, which hyperpolarizes the cell membrane and prevents insulin secretion.[4] Following a rise in blood glucose, intracellular ATP levels increase, leading to the closure of the KATP channel. This closure causes membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, leading to insulin release.[2][5]

This compound and other sulfonylureas bypass the need for elevated ATP levels by directly binding to SUR1 and inducing a conformational change that closes the KATP channel.[2] This mimetic action on the channel leads to insulin secretion independent of glucose metabolism.

Signaling Pathway of this compound-Induced Insulin Secretion

Glibornuride_Signaling This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Binds to KATP_Channel KATP Channel Closure SUR1->KATP_Channel Induces Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-Gated Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion

This compound-induced insulin secretion pathway.

The this compound Binding Site on SUR1

The binding site for sulfonylureas, including glibenclamide, has been identified through cryo-EM studies of the SUR1-Kir6.2 complex.[3][6] The binding pocket is located within the transmembrane domains (TMDs) of the SUR1 subunit, specifically at the interface of TMD1 and TMD2.[6][7] This site is distinct from the nucleotide-binding domains (NBDs) where ATP and ADP interact.

Key residues within the glibenclamide binding pocket have been identified and are expected to be highly relevant for this compound binding due to structural similarities. While a comprehensive list of interacting residues for this compound would require a dedicated in silico study, the residues interacting with glibenclamide in the 6PZA structure provide a strong starting point for investigation.

Quantitative Data on Sulfonylurea Binding to SUR1

The following table summarizes binding affinity data for glibenclamide with SUR1, which can serve as a benchmark for in silico studies of this compound.

LigandReceptorMethodBinding Affinity (ΔG, kcal/mol)Key Interacting Residues (from PDB: 6PZA)Reference
GlibenclamideSUR1/Kir6.2Molecular Docking-8.9S1238, Y230, W232[8]
GlibenclamideSUR1/Kir6.2Molecular Docking-8.7Not specified[8]

Experimental Protocols for In Silico Modeling

The following sections provide detailed, step-by-step protocols for performing molecular docking and molecular dynamics simulations of this compound binding to SUR1. These protocols are based on established methodologies for similar protein-ligand systems and leverage widely used software packages.

Molecular Docking of this compound to SUR1

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] This method is instrumental in understanding the binding mode and estimating the binding affinity.

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB 1. Obtain SUR1 Structure (PDB: 6PZA) Receptor_Prep 3. Prepare SUR1 Receptor (Remove water, add hydrogens) PDB->Receptor_Prep Ligand_Prep 2. Prepare this compound 3D Structure Docking_Run 5. Run Molecular Docking (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen 4. Define Binding Site & Generate Grid Box Receptor_Prep->Grid_Gen Grid_Gen->Docking_Run Pose_Analysis 6. Analyze Binding Poses & Interactions Docking_Run->Pose_Analysis Energy_Analysis 7. Evaluate Binding Affinity (Binding Energy) Pose_Analysis->Energy_Analysis

Workflow for molecular docking of this compound to SUR1.
  • Preparation of the Receptor (SUR1):

    • Download the cryo-EM structure of the human SUR1-Kir6.2 complex from the Protein Data Bank (PDB ID: 6PZA).[3]

    • Using molecular visualization software such as UCSF Chimera or PyMOL, isolate the SUR1 subunit (chain A in 6PZA).

    • Remove all water molecules and any co-crystallized ligands (e.g., glibenclamide, ATP).

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor structure in the PDBQT format, which is required by AutoDock Vina.

  • Preparation of the Ligand (this compound):

    • Obtain the 3D structure of this compound from a chemical database like PubChem (CID 12818200).[10]

    • Use a molecular modeling tool like Avogadro or ChemDraw to optimize the ligand's geometry (e.g., using the MMFF94 force field).

    • Define the rotatable bonds in the this compound molecule.

    • Save the prepared ligand structure in the PDBQT format.

  • Grid Box Generation:

    • Define the binding site on SUR1 based on the location of the co-crystallized glibenclamide in the original 6PZA structure.

    • In AutoDockTools, define a grid box that encompasses this binding pocket. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding site.

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation.

    • The command will typically look like: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

    • The config.txt file specifies the coordinates of the center of the grid box and its dimensions.

  • Analysis of Results:

    • Visualize the docked poses of this compound within the SUR1 binding site using PyMOL or UCSF Chimera.

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the surrounding amino acid residues.

    • The output log file will contain the binding affinity scores (in kcal/mol) for the different binding modes. The more negative the score, the stronger the predicted binding affinity.

Molecular Dynamics Simulation of the this compound-SUR1 Complex

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the interactions in a physiological environment.[9]

MD_Workflow cluster_setup System Setup cluster_simulation Simulation cluster_md_analysis Analysis Initial_Complex 1. Start with Docked This compound-SUR1 Complex Topology 2. Generate Topology Files (Protein & Ligand) Initial_Complex->Topology Solvation 3. Solvate the System (Add Water Box) Topology->Solvation Ionization 4. Add Ions to Neutralize the System Solvation->Ionization Minimization 5. Energy Minimization Ionization->Minimization Equilibration 6. NVT & NPT Equilibration Minimization->Equilibration Production_MD 7. Production MD Run Equilibration->Production_MD Trajectory_Analysis 8. Analyze Trajectory (RMSD, RMSF, Hydrogen Bonds) Production_MD->Trajectory_Analysis Binding_Energy_Calc 9. Calculate Binding Free Energy (MM/PBSA or MM/GBSA) Trajectory_Analysis->Binding_Energy_Calc

Workflow for molecular dynamics simulation of the this compound-SUR1 complex.
  • System Preparation:

    • Start with the best-docked pose of the this compound-SUR1 complex obtained from the molecular docking step.

    • Choose an appropriate force field (e.g., AMBER, CHARMM, or OPLS). The protein and ligand topologies need to be generated. For the ligand, a parameterization server like SwissParam or CGenFF can be used.

    • Create a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a suitable water model (e.g., TIP3P or SPC/E).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system. This is typically done using a steepest descent algorithm followed by a conjugate gradient algorithm.

  • Equilibration:

    • Conduct a two-step equilibration process.

      • NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent molecules to equilibrate around the complex.

      • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired pressure (e.g., 1 bar) to ensure the correct density. The restraints on the protein and ligand can be gradually released during this phase.

  • Production MD Simulation:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the simulation.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between this compound and SUR1 over the course of the simulation.

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of this compound to SUR1.

Conclusion

In silico modeling, encompassing molecular docking and molecular dynamics simulations, provides a powerful and cost-effective approach to investigate the binding of this compound to its target, SUR1. By leveraging existing structural data of the closely related sulfonylurea, glibenclamide, researchers can build robust computational models to elucidate the key molecular interactions driving this compound's therapeutic effect. The detailed protocols and workflows presented in this guide offer a comprehensive framework for scientists and drug development professionals to initiate and conduct their own in silico investigations, ultimately contributing to the development of next-generation therapies for type 2 diabetes.

References

Glibornuride's Role in Stimulating Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glibornuride is an oral, second-generation sulfonylurea drug used in the management of type 2 diabetes mellitus.[1][2][3] Like other drugs in its class, its primary therapeutic effect is to lower blood glucose levels by stimulating the secretion of insulin from pancreatic β-cells.[1][3] This technical guide provides an in-depth overview of the molecular mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols used in its characterization, and visualizations of the critical pathways and workflows involved.

Core Mechanism of Insulin Secretion

The principal action of this compound is the potentiation of insulin release from the β-cells located in the islets of Langerhans in the pancreas.[1] This process is initiated by this compound's specific interaction with the sulfonylurea receptor 1 (SUR1), which is the regulatory subunit of the ATP-sensitive potassium (K-ATP) channel complex in the pancreatic β-cell membrane.[1][4]

Under normal physiological conditions, the K-ATP channel's open or closed state is coupled to the cell's metabolic status. An increase in blood glucose leads to a higher intracellular ATP/ADP ratio, which closes these channels. This closure results in the depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of Ca²⁺ triggers the exocytosis of insulin-containing secretory granules.[1]

This compound effectively mimics the effect of a high ATP/ADP ratio. By binding to the SUR1 subunit, it induces the closure of the K-ATP channel, independent of ambient glucose or ATP concentrations.[1] This action initiates the same downstream cascade of membrane depolarization, calcium influx, and ultimately, the secretion of insulin.[1][3][4] The efficacy of this compound is therefore dependent on the presence of functional pancreatic β-cells capable of synthesizing and secreting insulin.[1] While minor extra-pancreatic effects, such as enhanced peripheral insulin sensitivity, have been noted, they contribute minimally to its overall hypoglycemic effect.[1]

Signaling Pathway for this compound-Stimulated Insulin Secretion

The sequence of molecular events from this compound binding to insulin exocytosis is a well-defined signaling pathway.

Glibornuride_Signaling_Pathway cluster_membrane Pancreatic β-Cell Membrane KATP_Channel K-ATP Channel (SUR1 / Kir6.2) Channel_Closure K-ATP Channel Closure KATP_Channel->Channel_Closure Induces VDCC Voltage-Dependent Ca²⁺ Channel (VDCC) Ca_Influx Ca²⁺ Influx VDCC->Ca_Influx Mediates This compound This compound This compound->KATP_Channel Binds to SUR1 Binding Binds to SUR1 Depolarization Membrane Depolarization Channel_Closure->Depolarization Leads to Depolarization->VDCC Activates Ca_Increase ↑ Intracellular [Ca²⁺] Ca_Influx->Ca_Increase Exocytosis Insulin Granule Exocytosis Ca_Increase->Exocytosis Insulin_Secretion Insulin Secretion Exocytosis->Insulin_Secretion

This compound's signaling cascade for insulin secretion.

Quantitative Analysis of this compound Activity

The potency and binding affinity of sulfonylureas are critical parameters in their pharmacological assessment. While extensive quantitative data specific to this compound is limited, key values have been established. For comparative context, data for other potent second-generation sulfonylureas are also presented.

CompoundParameterValueTarget/SystemReference
This compound pKi5.75K-ATP Channel[5][6]
Ki (calculated)~178 nMK-ATP Channel
GlibenclamideIC₅₀4.2 nMKir6.2/SUR1[7]
IC₅₀27 nMKir6.2/SUR2A[7]
GlimepirideIC₅₀3.0 nMKir6.2/SUR1[7]
IC₅₀5.4 nMKir6.2/SUR2A[7]
IC₅₀7.3 nMKir6.2/SUR2B[7]

Note: The pKi is the negative base-10 logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound dictates its dosing regimen and therapeutic window. The following table summarizes available parameters, although it should be noted that some values are based on estimations from general models due to a lack of specific published human studies.

ParameterValueNoteReference
Route of Administration Oral[3]
Time to Peak (Tmax) ~2 - 3 hours[3]
Elimination Half-life ~6 - 12 hours[3]
Volume of Distribution (Vd) 10 LEstimated for a typical adult
Clearance 1 L/hEstimated for a typical adult
Dosing (Clinical Study) 25 mg every 12 hoursIn maturity-onset diabetic subjects[8]

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed methodologies for these assays are provided below.

Sulfonylurea Receptor Binding Assay

This assay quantifies the affinity of a compound for the SUR1 by measuring its ability to compete with a radiolabeled sulfonylurea, such as [³H]glibenclamide.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cells heterologously expressing the K-ATP channel subunits (e.g., COSm6 or HEK293 cells co-transfected with SUR1 and Kir6.2) or from insulin-secreting cell lines (e.g., RINm5F).[9][10]

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.[11]

  • Competition Reaction: A fixed concentration of [³H]glibenclamide (e.g., 1-2 nM) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled competitor drug (this compound).[9][12]

  • Incubation: The reaction mixtures are incubated, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.[13]

  • Separation: The membrane-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.[13]

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand (e.g., 1 µM glibenclamide).[13] Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Membranes (SUR1/Kir6.2 expressing cells) Incubate Incubate Membranes with [³H]Glibenclamide & this compound Membranes->Incubate Reagents Prepare Reagents ([³H]Glibenclamide, this compound) Reagents->Incubate Filter Rapid Vacuum Filtration (Separate Bound from Free) Incubate->Filter Equilibrium Reached Count Liquid Scintillation Counting (Measure Radioactivity) Filter->Count Plot Plot % Inhibition vs. [this compound] Count->Plot Calculate Calculate IC₅₀ and Ki Plot->Calculate

Workflow for a competitive sulfonylurea receptor binding assay.
Static Insulin Secretion Assay from Isolated Islets

This protocol measures the amount of insulin secreted from isolated pancreatic islets in response to various secretagogues, including this compound.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from rodents (e.g., mice, rats) or human donors via collagenase digestion of the pancreas followed by purification.[14]

  • Islet Culture: Islets are cultured overnight to allow for recovery.[14]

  • Pre-incubation: Batches of size-matched islets (e.g., 10-15 islets per replicate) are pre-incubated in a Krebs-Ringer Bicarbonate (KRB) buffer containing a basal, non-stimulatory glucose concentration (e.g., 2.8-3.3 mM) for 1-2 hours to establish a baseline secretion rate.[14][15][16]

  • Stimulation: The pre-incubation buffer is replaced with experimental KRB buffer. This will include control groups (basal glucose, high glucose) and test groups containing various concentrations of this compound in basal glucose.

  • Incubation: The islets are incubated in the experimental buffer for a defined period (typically 1-2 hours) at 37°C.[14][15]

  • Supernatant Collection: After incubation, the supernatant (containing the secreted insulin) is carefully collected from each well.[14][16]

  • Insulin Quantification: The concentration of insulin in the supernatant is measured using a specific immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[15][17]

  • Data Normalization: Secreted insulin levels can be normalized to the total insulin content of the islets (measured after cell lysis) or to the total protein content.[14]

Insulin_Secretion_Workflow Isolate Isolate Pancreatic Islets (Collagenase Digestion) Pre_Incubate Pre-incubate Islets (Basal Glucose KRB) Isolate->Pre_Incubate Culture overnight Stimulate Stimulation Incubation (Control & this compound Groups) Pre_Incubate->Stimulate Collect Collect Supernatant Stimulate->Collect After 1-2 hours Measure Measure Insulin Concentration (ELISA / RIA) Collect->Measure Analyze Analyze & Normalize Data Measure->Analyze

Workflow for a static glucose-stimulated insulin secretion (GSIS) assay.
Electrophysiological Analysis of K-ATP Channel Inhibition

Patch-clamp electrophysiology is the gold-standard method for directly measuring the activity of ion channels like the K-ATP channel and assessing their inhibition by drugs.

Methodology:

  • Cell Preparation: A suitable cell line (e.g., Xenopus oocytes or HEK293T cells) is co-transfected with cDNAs for the K-ATP channel subunits, Kir6.2 and SUR1.[7][18]

  • Patch-Clamp Configuration: The inside-out patch configuration is used. A micropipette forms a high-resistance seal with the cell membrane, and then the patch of membrane is excised, exposing the intracellular face of the channel to the bath solution.[7][18]

  • Recording Solutions: The pipette solution (extracellular) contains potassium as the main cation. The bath solution (intracellular) is potassium-based and initially contains no ATP to maximize channel opening.

  • Channel Activity Recording: The flow of potassium ions through the K-ATP channels is recorded as an electrical current at a fixed membrane potential.

  • Drug Application: this compound is added to the bath solution at various concentrations, allowing it to interact directly with the intracellular-facing SUR1 subunit.[7]

  • Data Acquisition and Analysis: The current is recorded before and after drug application. The degree of inhibition is quantified, and a dose-response curve is generated to determine the IC₅₀ for channel block.

Conclusion

This compound stimulates insulin secretion through a well-characterized, high-affinity interaction with the SUR1 subunit of the pancreatic β-cell K-ATP channel. This binding event closes the channel, leading to membrane depolarization and a cascade that culminates in the exocytosis of insulin. The quantitative potency of this compound, with a pKi of 5.75, places it among the effective second-generation sulfonylureas. The experimental protocols detailed herein—receptor binding assays, in vitro insulin secretion studies, and direct electrophysiological measurements—form the cornerstone of research into its mechanism and the development of related insulin secretagogues. This guide provides a foundational technical understanding for professionals engaged in diabetes research and drug discovery.

References

Preliminary Toxicological Screening of Glibornuride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on the preliminary toxicological screening of Glibornuride. It is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive toxicological assessment requires access to complete, unpublished proprietary data.

Introduction

This compound is a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves stimulating insulin secretion from the pancreatic β-cells.[1] This technical guide provides an overview of the available preliminary toxicological data for this compound, outlines standard experimental protocols for its toxicological evaluation, and visualizes key pathways and workflows. While clinical studies have suggested this compound to be effective and non-toxic, detailed preclinical toxicological data is not extensively available in the public domain.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells. This binding inhibits the channel's activity, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium. Increased intracellular calcium concentrations trigger the exocytosis of insulin-containing secretory granules, thereby increasing insulin release into the bloodstream.[3]

Glibornuride_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular This compound This compound SUR1 SUR1 This compound->SUR1 Binds to KATP_Channel K-ATP Channel SUR1->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Depolarization->Ca_Channel Activates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers exocytosis of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Experimental_Workflow cluster_setup cluster_dosing cluster_termination Animal_Acclimatization Animal Acclimatization (e.g., 7 days) Randomization Randomization into Dose Groups Animal_Acclimatization->Randomization Daily_Dosing Daily Oral Gavage Randomization->Daily_Dosing Daily_Observations Daily Clinical Observations Daily_Dosing->Daily_Observations Weekly_Measurements Weekly Body Weight & Food Consumption Daily_Dosing->Weekly_Measurements Terminal_Procedures Terminal Blood Collection (Hematology & Biochemistry) Daily_Dosing->Terminal_Procedures Necropsy Gross Necropsy Terminal_Procedures->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology

References

Methodological & Application

Protocol for Glibornuride In Vitro Insulin Secretion Assay: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for conducting an in vitro insulin secretion assay to evaluate the efficacy of Glibornuride, a second-generation sulfonylurea drug used in the management of type 2 diabetes.[1][2] The protocol is designed for use with pancreatic beta-cell lines, such as MIN6 or INS-1, or isolated pancreatic islets.

Introduction

This compound is an oral hypoglycemic agent that stimulates the secretion of insulin from pancreatic beta-cells.[1][2] Its primary mechanism of action involves the blockade of ATP-sensitive potassium (K-ATP) channels in the beta-cell membrane.[2] This inhibition leads to membrane depolarization, opening of voltage-dependent calcium channels, and a subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[2] This application note details the experimental procedures to quantify the insulinotropic effects of this compound in a laboratory setting.

Signaling Pathway of this compound-Induced Insulin Secretion

The following diagram illustrates the molecular cascade initiated by this compound in pancreatic beta-cells, leading to insulin release.

Glibornuride_Signaling_Pathway cluster_cell Pancreatic Beta-Cell This compound This compound SUR1 SUR1 Subunit This compound->SUR1 Binds to KATP_channel K-ATP Channel SUR1->KATP_channel Inhibits Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to Ca_channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Insulin_granules Insulin Granules Ca_influx->Insulin_granules Triggers Exocytosis of Insulin_secretion Insulin Secretion Insulin_granules->Insulin_secretion

Caption: this compound signaling pathway in pancreatic beta-cells.

Experimental Workflow

The following diagram outlines the key steps of the in vitro insulin secretion assay.

Experimental_Workflow cluster_workflow In Vitro Insulin Secretion Assay Workflow A 1. Cell Culture (MIN6 or INS-1 cells) B 2. Seeding (e.g., 24-well plate) A->B C 3. Pre-incubation (Low glucose buffer) B->C D 4. Stimulation (Treatment with this compound and/or glucose) C->D E 5. Supernatant Collection D->E F 6. Insulin Quantification (ELISA or RIA) E->F G 7. Data Analysis F->G

Caption: Experimental workflow for the insulin secretion assay.

Experimental Protocols

This section provides detailed methodologies for the in vitro insulin secretion assay using either pancreatic beta-cell lines (MIN6 or INS-1) or isolated pancreatic islets.

Materials and Reagents
Material/ReagentSupplier (Example)
MIN6 or INS-1 cell lineATCC, Millipore
RPMI-1640 MediumGibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
This compoundSigma-Aldrich
Glibenclamide (Positive Control)Sigma-Aldrich
D-GlucoseSigma-Aldrich
Krebs-Ringer Bicarbonate Buffer (KRBH)Prepare in-house or purchase
Bovine Serum Albumin (BSA)Sigma-Aldrich
Insulin ELISA KitMercodia, ALPCO
Protocol 1: Insulin Secretion Assay using MIN6 or INS-1 Cell Lines

1. Cell Culture and Seeding:

  • Culture MIN6 or INS-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[3]

  • Seed the cells into 24-well plates at a density of 0.5 x 10^6 cells per well and allow them to grow to confluence (typically 2-3 days).

2. Pre-incubation:

  • On the day of the assay, gently wash the confluent cell monolayers twice with Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.5-3.3 mM).

  • Pre-incubate the cells in low-glucose KRBH for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.

3. Stimulation:

  • After pre-incubation, aspirate the buffer and replace it with fresh KRBH containing different experimental conditions:

    • Basal Glucose: Low glucose (e.g., 2.5-3.3 mM).

    • Stimulatory Glucose: High glucose (e.g., 16.7-20 mM).

    • This compound Treatment: Low glucose + varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). A dose-response experiment is recommended to determine the optimal concentration.

    • Positive Control: Low glucose + a known insulin secretagogue like Glibenclamide (e.g., 1-10 µM).

  • Incubate the plates at 37°C for 1-2 hours.

4. Supernatant Collection and Insulin Quantification:

  • Following the stimulation period, carefully collect the supernatant from each well.

  • Centrifuge the supernatants to pellet any detached cells and transfer the clear supernatant to a new tube.

  • Measure the insulin concentration in the supernatants using a commercially available insulin ELISA or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

5. Data Normalization and Analysis:

  • To account for variations in cell number, lyse the cells remaining in the wells and measure the total protein or DNA content.

  • Normalize the secreted insulin values to the total protein or DNA content of the corresponding well.

  • Express the results as ng or µg of insulin per mg of protein or per µg of DNA.

  • The stimulation index can be calculated by dividing the insulin secreted under stimulatory conditions by the insulin secreted under basal conditions.

Protocol 2: Insulin Secretion Assay using Isolated Pancreatic Islets

1. Islet Isolation:

  • Isolate pancreatic islets from rodents (e.g., mice or rats) using collagenase digestion followed by density gradient centrifugation.[4]

2. Islet Culture and Pre-incubation:

  • Culture the isolated islets overnight in RPMI-1640 medium to allow for recovery.[4]

  • On the day of the experiment, hand-pick islets of similar size and place them in groups (e.g., 10-15 islets per replicate) into a multi-well plate.[5]

  • Pre-incubate the islets in low-glucose KRBH for 1-2 hours at 37°C.[5]

3. Stimulation:

  • Replace the pre-incubation buffer with KRBH containing the experimental conditions as described in Protocol 1, step 3.

4. Supernatant Collection and Insulin Quantification:

  • After the incubation period (typically 1-2 hours), collect the supernatant for insulin measurement using ELISA or RIA.[5]

5. Data Analysis:

  • Normalize the insulin secretion data to the number of islets per replicate.

  • Express the results as ng or µg of insulin per islet per hour.

Data Presentation

The quantitative data from the insulin secretion assay should be summarized in clearly structured tables for easy comparison.

Table 1: Dose-Response of this compound on Insulin Secretion

This compound (µM)Insulin Secreted (ng/mg protein)Stimulation Index
0 (Basal)Value1.0
0.1ValueValue
1ValueValue
10ValueValue
100ValueValue
Glibenclamide (10 µM)ValueValue

Table 2: Effect of this compound in Low and High Glucose Conditions

ConditionInsulin Secreted (ng/mg protein)
Low Glucose (3.3 mM)Value
High Glucose (16.7 mM)Value
Low Glucose + this compound (Optimal Conc.)Value
High Glucose + this compound (Optimal Conc.)Value

Conclusion

This detailed protocol provides a robust framework for investigating the in vitro effects of this compound on insulin secretion. By following these procedures, researchers can obtain reliable and reproducible data to characterize the pharmacological properties of this compound and other potential insulin secretagogues. It is recommended to perform a full dose-response curve to determine the EC50 of this compound under specific experimental conditions.

References

Glibornuride Administration in Rodent Models of Type 2 Diabetes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the administration of glibornuride, a second-generation sulfonylurea, in commonly used rodent models of type 2 diabetes. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and related compounds.

Mechanism of Action

This compound is an oral hypoglycemic agent that primarily acts by stimulating insulin secretion from pancreatic β-cells.[1][2] Its mechanism involves the binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-dependent calcium channels, leading to an influx of calcium ions. The subsequent increase in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in enhanced insulin release into the bloodstream. The secreted insulin then promotes glucose uptake by peripheral tissues and suppresses hepatic glucose production, ultimately lowering blood glucose levels.

Data Presentation: Efficacy of this compound in a Streptozotocin (STZ)-Induced Diabetic Rat Model

The following table summarizes the quantitative data from a study by Bolkent et al. (2004), which investigated the effects of this compound in a chemically-induced model of type 2 diabetes in rats.

ParameterControlDiabetic (STZ)Diabetic (STZ) + this compound
Blood Glucose (mg/dL) NormalIncreasedDecreased
Serum Aspartate Transaminase (AST) (U/L) NormalIncreasedDecreased
Serum Total Lipids (mg/dL) NormalIncreasedDecreased
Blood Glutathione (GSH) (mg/dL) NormalDecreasedIncreased

Data extracted from Bolkent et al. (2004). The terms "Normal", "Increased", and "Decreased" represent the reported qualitative changes in the study. For precise quantitative values, please refer to the original publication.

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetic Rat Model

This protocol is based on the methodology described by Bolkent et al. (2004) for inducing type 2 diabetes and administering this compound.

Objective: To evaluate the effect of this compound on hyperglycemia and biochemical parameters in a model of chemically-induced diabetes.

Materials:

  • Male Wistar rats

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Gavage needles

  • Blood collection supplies

  • Glucose meter and strips

  • Kits for measuring AST, total lipids, and glutathione

Procedure:

  • Induction of Diabetes:

    • Acclimatize male Wistar rats for at least one week.

    • Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (65 mg/kg body weight) dissolved in cold citrate buffer (pH 4.5).

    • Confirm the development of diabetes by measuring blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels above 250 mg/dL are typically considered diabetic.

  • This compound Administration:

    • After a stabilization period of two weeks post-STZ injection, divide the diabetic rats into two groups: a vehicle-treated group and a this compound-treated group.

    • Administer this compound orally by gavage at a dose of 5 mg/kg body weight daily for 28 days.[2] The control diabetic group receives the vehicle alone.

  • Endpoint Measurements:

    • Monitor blood glucose levels and body weight regularly throughout the study.

    • At the end of the 28-day treatment period, collect blood samples for the analysis of serum aspartate transaminase (AST), total lipids, and blood glutathione (GSH).

    • Tissues such as the pancreas and liver can be collected for histological analysis.

Genetically Diabetic Mouse Model (db/db mice)

Note: Specific quantitative data for this compound in db/db mice was not available in the searched literature. The following protocol is a representative methodology based on studies with other second-generation sulfonylureas in this model.

Objective: To assess the long-term efficacy of this compound on glycemic control and metabolic parameters in a genetic model of obesity and type 2 diabetes.

Materials:

  • Male C57BL/KsJ-db/db mice and their lean littermates (db/+)

  • This compound

  • Vehicle for this compound

  • Gavage needles

  • Blood collection supplies (e.g., tail vein lancets)

  • Glucose meter and strips

  • Insulin and HbA1c assay kits

  • Lipid panel assay kits

Procedure:

  • Animal Model:

    • Use male db/db mice, which spontaneously develop obesity, insulin resistance, and hyperglycemia. Age-matched lean db/+ mice serve as controls.

    • Typically, treatment is initiated at an age when hyperglycemia is established (e.g., 8-10 weeks).

  • This compound Administration:

    • Administer this compound orally by gavage at a dose range of 1-10 mg/kg body weight daily. The dose may need to be optimized based on preliminary studies.

    • The treatment duration can range from 4 to 12 weeks to assess long-term effects.

  • Endpoint Measurements:

    • Monitor fasting and non-fasting blood glucose levels and body weight weekly.

    • Perform an oral glucose tolerance test (OGTT) at baseline and at the end of the study to assess improvements in glucose disposal.

    • Measure plasma insulin, HbA1c, and a full lipid profile (total cholesterol, triglycerides, HDL, LDL) at the end of the treatment period.

    • Pancreatic tissue can be collected for islet morphology and insulin content analysis.

Zucker Diabetic Fatty (ZDF) Rat Model

Note: Specific quantitative data for this compound in ZDF rats was not available in the searched literature. The following protocol is a representative methodology based on studies with other second-generation sulfonylureas in this model.

Objective: To evaluate the impact of this compound on the progression of type 2 diabetes, insulin resistance, and dyslipidemia in a genetic rat model.

Materials:

  • Male Zucker Diabetic Fatty (ZDF) rats and their lean littermates (Lepr fa/+)

  • This compound

  • Vehicle for this compound

  • Gavage needles

  • Blood collection supplies

  • Glucose meter and strips

  • Insulin, HbA1c, and lipid panel assay kits

Procedure:

  • Animal Model:

    • Use male ZDF rats, which develop obesity, hyperlipidemia, and insulin resistance leading to overt diabetes. Lean littermates serve as controls.

    • Treatment is often initiated in the pre-diabetic or early diabetic stage (e.g., 6-8 weeks of age).

  • This compound Administration:

    • Administer this compound orally by gavage at a dose range of 1-5 mg/kg body weight daily.

    • A treatment period of 8-12 weeks is common to observe significant changes in disease progression.

  • Endpoint Measurements:

    • Monitor fasting blood glucose, plasma insulin, and body weight at regular intervals.

    • Assess HbA1c levels at the beginning and end of the study to determine long-term glycemic control.

    • Measure plasma triglycerides and total cholesterol to evaluate the effect on dyslipidemia.

    • Conduct an OGTT or an insulin tolerance test (ITT) to assess changes in glucose tolerance and insulin sensitivity.

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Pancreatic β-Cells

Glibornuride_Signaling_Pathway This compound This compound SUR1 SUR1 Subunit This compound->SUR1 Binds to KATP_Channel K-ATP Channel SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Insulin_Exocytosis Insulin Granule Exocytosis Intracellular_Ca->Insulin_Exocytosis Triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Results in

Caption: this compound signaling pathway in pancreatic β-cells.

General Experimental Workflow for this compound Efficacy Studies

Experimental_Workflow start Start animal_model Select Rodent Model (STZ-rat, db/db mouse, ZDF rat) start->animal_model acclimatization Acclimatization animal_model->acclimatization induction Induce/Confirm Diabetes (STZ injection or genetic) acclimatization->induction grouping Randomize into Groups (Control, Vehicle, this compound) induction->grouping treatment Daily this compound Administration (Oral Gavage) grouping->treatment monitoring In-life Monitoring (Blood Glucose, Body Weight) treatment->monitoring end_point End-of-Study Measurements (OGTT, Insulin, HbA1c, Lipids) monitoring->end_point tissue Tissue Collection (Pancreas, Liver) end_point->tissue analysis Data Analysis tissue->analysis end End analysis->end

Caption: General experimental workflow for rodent studies.

References

Application Notes and Protocols: Electrophysiology Setup for Studying Glibornuride on KATP Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. In pancreatic β-cells, these channels are composed of the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[1][2][3] The activity of KATP channels is inhibited by intracellular ATP, and their closure leads to membrane depolarization, calcium influx, and subsequent insulin secretion.[1][3][4]

Glibornuride, a second-generation sulfonylurea, is an oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus. Its primary mechanism of action is the blockade of KATP channels in pancreatic β-cells.[1][5][6] this compound binds to the SUR1 subunit of the KATP channel, inducing its closure independent of glucose metabolism.[1][2] This leads to β-cell depolarization and stimulates the release of insulin. Understanding the electrophysiological effects of this compound on KATP channels is essential for elucidating its therapeutic action and for the development of novel anti-diabetic drugs.

These application notes provide a detailed electrophysiological setup and protocols for studying the effects of this compound on KATP channels using the patch-clamp technique.

Data Presentation

The inhibitory effect of this compound on KATP channels can be quantified by determining its half-maximal inhibitory concentration (IC50). The pKi value for this compound binding to KATP channels has been reported as 5.75, which corresponds to a Ki of approximately 1.78 µM.[5][6] The IC50 value is expected to be in a similar micromolar range. The following table summarizes the expected quantitative data from electrophysiological experiments.

ParameterValueDescription
IC50 ~1-5 µMThe concentration of this compound that causes 50% inhibition of the KATP channel current. This value can be determined by fitting a dose-response curve.
Hill Coefficient ~1A measure of the cooperativity of binding. A value of ~1 suggests non-cooperative binding of this compound to the KATP channel.
On-rate (k_on) Concentration-dependentThe rate at which this compound binds to the KATP channel. This can be measured by the time course of current inhibition upon drug application.
Off-rate (k_off) Slower than on-rateThe rate at which this compound dissociates from the KATP channel. This can be measured by the time course of current recovery after washout of the drug.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway in Pancreatic β-cells

Glibornuride_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound KATP_channel KATP Channel SUR1 Kir6.2 This compound->KATP_channel:f1 Binds Depolarization Membrane Depolarization KATP_channel->Depolarization Inhibition VGCC Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx VGCC->Ca_influx Mediates Depolarization->VGCC Opens Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Triggers

Caption: Signaling pathway of this compound-induced insulin secretion.

Experimental Workflow for Patch-Clamp Electrophysiology

Experimental_Workflow A Cell Preparation (e.g., INS-1 cells or isolated islets) C Establish Whole-Cell or Inside-Out Patch Configuration A->C B Patch Pipette Fabrication (2-5 MΩ resistance) B->C D Record Baseline KATP Channel Current C->D E Perfusion with this compound (various concentrations) D->E F Record KATP Current Inhibition E->F G Washout F->G H Record Current Recovery G->H I Data Analysis (Dose-response curve, kinetics) H->I

Caption: Workflow for studying this compound effects on KATP channels.

Experimental Protocols

Cell Culture and Preparation

Cell Line: INS-1 (rat insulinoma) cells are a suitable model as they endogenously express KATP channels (Kir6.2/SUR1).

Protocol:

  • Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • For electrophysiology, plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

Solutions and Reagents
SolutionComposition
External (Bath) Solution 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES. Adjust pH to 7.4 with NaOH.
Internal (Pipette) Solution 140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES. Adjust pH to 7.2 with KOH. For inside-out patch experiments, this solution will be used as the bath solution, and ATP can be added to modulate channel activity.
This compound Stock Solution Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
Patch-Clamp Electrophysiology

Configuration: Whole-cell or inside-out patch-clamp configurations can be used. The inside-out configuration is ideal for studying the direct effects of intracellularly applied substances like ATP and this compound on the channel.

Protocol:

  • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

  • Place a coverslip with INS-1 cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Approach a single, healthy cell with the patch pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • For Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and gain electrical access to the cell interior.

  • For Inside-Out Configuration: After forming a GΩ seal, pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.

  • Hold the membrane potential at a constant voltage (e.g., -70 mV) and record the baseline KATP channel activity. KATP channels can be activated by perfusing with a low-ATP or ATP-free internal solution in the inside-out configuration.

  • Apply this compound at various concentrations (e.g., 0.1 µM to 100 µM) to the bath and record the inhibition of the KATP current.

  • After recording the effect of each concentration, wash out the drug with the control solution to observe the reversibility of the block.

  • Record the current at different membrane potentials (e.g., using voltage ramps or steps) to determine the current-voltage (I-V) relationship in the presence and absence of this compound.

Data Analysis
  • Measure the amplitude of the KATP current before (I_control) and after (I_this compound) the application of this compound.

  • Calculate the percentage of inhibition for each concentration: Inhibition (%) = (1 - (I_this compound / I_control)) * 100.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

  • Fit the dose-response curve with the Hill equation to determine the IC50 and the Hill coefficient.

  • Analyze the time course of current inhibition and recovery to determine the on- and off-rates of this compound binding.

Conclusion

This document provides a comprehensive guide for researchers to investigate the electrophysiological effects of this compound on KATP channels. The detailed protocols for cell culture, solution preparation, patch-clamp recording, and data analysis will enable a thorough characterization of the inhibitory action of this compound. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation of the underlying mechanisms and the experimental design. These application notes will be a valuable resource for scientists in academic research and in the pharmaceutical industry engaged in the study of anti-diabetic drugs and ion channel pharmacology.

References

Application Notes and Protocols for High-Throughput Screening of Glibornuride Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glibornuride is a second-generation sulfonylurea drug utilized in the management of type 2 diabetes mellitus.[1] Its therapeutic effect is primarily mediated through the blockade of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This action leads to membrane depolarization, calcium influx, and subsequent insulin secretion.[2] The development of this compound analogs presents an opportunity to refine the pharmacological properties of this class of drugs, potentially leading to improved efficacy, selectivity, and safety profiles.

High-throughput screening (HTS) is an essential methodology in the early stages of drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their biological activity. This document provides detailed application notes and protocols for the HTS of this compound analogs, focusing on two primary assays: a K-ATP channel activity assay and an insulin secretion assay. These protocols are designed for implementation in a research and drug development setting, providing a robust framework for the identification and characterization of novel this compound analogs.

Principle of the Assays

The screening strategy for this compound analogs is centered on their known mechanism of action. The primary assays are designed to quantify two key biological events:

  • Inhibition of K-ATP Channel Activity: this compound and its analogs are expected to block the K-ATP channel in pancreatic β-cells. A thallium flux assay is a common and effective HTS method to measure the activity of potassium channels. Thallium ions (Tl+) can pass through open K-ATP channels and their influx can be measured using a Tl+-sensitive fluorescent dye. Inhibition of the channel by a this compound analog will result in a decreased fluorescent signal.

  • Potentiation of Glucose-Stimulated Insulin Secretion (GSIS): The ultimate therapeutic effect of this compound is the enhancement of insulin secretion in response to elevated glucose levels. A cell-based assay measuring insulin secretion from a pancreatic β-cell line (e.g., MIN6 cells) is a physiologically relevant method to assess the efficacy of the analogs.

Data Presentation

The quantitative data generated from the HTS of this compound analogs should be summarized in a clear and structured format to facilitate comparison and identification of lead compounds. The following tables provide a template for data presentation.

Table 1: K-ATP Channel Inhibition by this compound Analogs

Compound IDStructural Modification from this compoundIC50 (nM) for K-ATP Channel InhibitionZ'-FactorSignal-to-Background (S/B) Ratio
This compound-178 (pKi = 5.75)0.7815
Analog-001R1 = -CH2CH31500.8118
Analog-002R1 = -CF32500.7513
Analog-003R2 = -Cl1200.8520
Analog-004R2 = -OCH33000.7212
Glyburide (comparator)-750.8219

Note: The pKi of 5.75 for this compound corresponds to an IC50 of approximately 178 nM.[3][4][5] Data for analogs are representative examples. A Z'-factor between 0.5 and 1.0 indicates an excellent assay quality.[6][7][8]

Table 2: Insulin Secretion Potentiation by this compound Analogs

Compound IDEC50 (nM) for Insulin Secretion (at 16.7 mM Glucose)Max Insulin Secretion (% of this compound)Z'-FactorSignal-to-Background (S/B) Ratio
This compound2501000.7510
Analog-0012001100.7812
Analog-002350900.729
Analog-0031801200.8014
Analog-004400850.708
Glyburide (comparator)1501150.7913

Note: Data for analogs are representative examples.

Experimental Protocols

High-Throughput K-ATP Channel Thallium Flux Assay

Objective: To measure the inhibitory activity of this compound analogs on K-ATP channels in a high-throughput format.

Materials:

  • HEK293 cells stably expressing the human pancreatic K-ATP channel (Kir6.2/SUR1)

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Stimulation buffer: Assay buffer containing a K-ATP channel opener (e.g., 100 µM Diazoxide) and Thallium sulfate (e.g., 1 mM)

  • FluoZin-2 AM or similar thallium-sensitive fluorescent dye

  • Pluronic F-127

  • This compound and analog library dissolved in DMSO

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling

Protocol:

  • Cell Plating:

    • Seed HEK293-K-ATP cells in 384-well plates at a density of 20,000 cells/well in 20 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution of 1 µM FluoZin-2 AM with 0.02% Pluronic F-127 in assay buffer.

    • Remove culture medium from the cell plate and add 20 µL of dye loading solution to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound analogs in DMSO.

    • Using an automated liquid handler, add 100 nL of compound solution to the appropriate wells (final DMSO concentration ≤ 0.5%).

    • Include positive controls (e.g., 10 µM this compound) and negative controls (DMSO vehicle).

  • Thallium Flux Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the reader to measure fluorescence intensity (e.g., Ex/Em = 490/520 nm) at 1-second intervals.

    • After establishing a baseline reading for 10-20 seconds, add 10 µL of stimulation buffer to each well using the reader's integrated dispenser.

    • Continue to measure fluorescence for an additional 2-3 minutes.

  • Data Analysis:

    • Calculate the rate of fluorescence increase or the area under the curve for each well.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized response against the compound concentration to determine the IC50 values.

    • Calculate the Z'-factor and S/B ratio to assess assay quality.

High-Throughput Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To measure the potentiation of glucose-stimulated insulin secretion by this compound analogs in a pancreatic β-cell line.

Materials:

  • MIN6 pancreatic β-cell line

  • Culture medium: DMEM with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin

  • Krebs-Ringer Bicarbonate Buffer (KRBH): 119 mM NaCl, 4.74 mM KCl, 2.54 mM CaCl2, 1.19 mM MgCl2, 1.19 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES, pH 7.4, supplemented with 0.1% BSA.

  • Low glucose KRBH: KRBH with 2.8 mM glucose.

  • High glucose KRBH: KRBH with 16.7 mM glucose.

  • This compound and analog library dissolved in DMSO.

  • HTRF (Homogeneous Time-Resolved Fluorescence) insulin assay kit.

  • 384-well white microplates.

  • Plate reader capable of HTRF detection.

Protocol:

  • Cell Plating:

    • Seed MIN6 cells in 384-well white plates at a density of 40,000 cells/well in 40 µL of culture medium.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Pre-incubation and Compound Treatment:

    • Gently wash the cells twice with 40 µL of low glucose KRBH.

    • Add 20 µL of low glucose KRBH containing the this compound analogs at various concentrations (final DMSO concentration ≤ 0.5%).

    • Include positive controls (e.g., 1 µM this compound) and negative controls (DMSO vehicle).

    • Incubate for 1 hour at 37°C.

  • Glucose Stimulation:

    • Add 20 µL of high glucose KRBH to each well (final glucose concentration will be approximately 9.75 mM, which should be optimized for the desired stimulation index). For a more robust stimulation, the initial compound treatment can be in a buffer with a basal glucose concentration, followed by the addition of a concentrated glucose solution to reach the final desired stimulating concentration.

    • Incubate for 1 hour at 37°C.

  • Insulin Quantification (HTRF):

    • Carefully collect a 10 µL aliquot of the supernatant from each well and transfer to a new 384-well white HTRF plate.

    • Add the HTRF insulin detection reagents (anti-insulin antibody conjugated to a donor and an acceptor fluorophore) according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-2 hours) at room temperature.

    • Read the plate on an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized insulin secretion against the compound concentration to determine the EC50 values.

    • Calculate the Z'-factor and S/B ratio to assess assay quality.

Visualization of Pathways and Workflows

This compound Signaling Pathway in Pancreatic β-Cells

Glibornuride_Signaling_Pathway cluster_membrane Pancreatic β-Cell Membrane cluster_cytosol Cytosol GLUT2 GLUT2 Glucose_Metabolism Glucose Metabolism GLUT2->Glucose_Metabolism KATP_Channel K-ATP Channel (Kir6.2/SUR1) Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to VDCC Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx VDCC->Ca_Influx ATP Increased ATP/ADP Ratio Glucose_Metabolism->ATP ATP->KATP_Channel Inhibits Depolarization->VDCC Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Glibornuride_Analog This compound Analog Glibornuride_Analog->KATP_Channel Inhibits Extracellular_Glucose Extracellular Glucose Extracellular_Glucose->GLUT2 Transport HTS_Workflow cluster_screening High-Throughput Screening cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library This compound Analog Library Assay_Plating Assay Plating (384-well format) Compound_Library->Assay_Plating Compound_Addition Compound Addition (Automated) Assay_Plating->Compound_Addition Assay_Incubation Incubation Compound_Addition->Assay_Incubation Data_Acquisition Data Acquisition (Plate Reader) Assay_Incubation->Data_Acquisition Raw_Data Raw Data Data_Acquisition->Raw_Data Normalization Normalization Raw_Data->Normalization Hit_Identification Hit Identification (IC50/EC50 Determination) Normalization->Hit_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Dose_Response Dose-Response Confirmation SAR_Analysis->Dose_Response Secondary_Assays Secondary Assays (e.g., Selectivity) Dose_Response->Secondary_Assays Lead_Compounds Lead Compounds Secondary_Assays->Lead_Compounds

References

Application Note: Preparation and Long-Term Storage of Glibornuride Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glibornuride is an anti-diabetic compound belonging to the sulfonylurea class of drugs.[1] Its primary mechanism of action involves the blockade of ATP-sensitive potassium (K(ATP)) channels in pancreatic β-cells, which stimulates insulin secretion.[2][3][4] Accurate and reproducible experimental results rely on the correct preparation and storage of this compound stock solutions. This document provides a detailed protocol for preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO) and outlines best practices for its long-term storage and stability.

Quantitative Data Summary

For reliable and consistent results, understanding the solubility and recommended storage conditions of this compound is crucial. The following table summarizes these key parameters.

ParameterSolventConcentration / ConditionStability / RemarksSource
This compound
Recommended Stock Conc.DMSO10 mM (approx. 3.67 mg/mL)A standard concentration for in vitro research.[5]
Related Sulfonylureas (for reference)
Glimepiride SolubilityDMSO~3 mg/mL-[6]
Glimepiride SolubilityDMF~10 mg/mL-[6]
Glyburide SolubilityDMSO99-100 mg/mLUse fresh, anhydrous DMSO as moisture can reduce solubility.[7]
Storage Recommendations (based on related compounds)
Long-Term StorageIn DMSO-80°CUp to 1 year (Aliquot to avoid freeze-thaw cycles).[7]
Short-Term StorageIn DMSO-20°CUp to 1 month.[7]
Aqueous SolutionsDiluted in BufferNot RecommendedPrepare fresh; do not store for more than one day.[6]

Experimental Workflow and Protocols

Experimental Workflow Diagram

The overall process from weighing the compound to long-term storage is outlined below. Following this workflow ensures consistency and minimizes contamination or degradation.

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve vortex 3. Vortex & Sonicate (if needed) dissolve->vortex aliquot 4. Aliquot into Cryovials vortex->aliquot store 5. Store at ≤ -20°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Protocol: Preparation of 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

  • This compound powder (MW: 366.48 g/mol )[8][9]

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-Weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Bring this compound powder to room temperature before opening to prevent moisture condensation.

    • It is recommended to handle the powder in a chemical fume hood.

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, you will need 3.66 mg of this compound.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 366.48 g/mol * 1000 mg/g = 3.66 mg/mL

  • Weighing this compound:

    • Carefully weigh out the calculated amount of this compound powder (e.g., 3.66 mg for 1 mL) and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add the corresponding volume of anhydrous DMSO to the tube (e.g., 1 mL). It is critical to use fresh, anhydrous DMSO, as moisture can negatively impact the solubility of sulfonylureas.[7]

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • If dissolution is slow, briefly sonicate the tube in a water bath until the solution becomes clear.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.

    • Label each vial clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • For long-term storage (up to one year), store the aliquots at -80°C. For short-term storage (up to one month), -20°C is sufficient.[7]

Mechanism of Action: Signaling Pathway

This compound exerts its hypoglycemic effect by modulating ion channel activity in pancreatic β-cells. The diagram below illustrates this signaling cascade.

G cluster_cell Pancreatic β-Cell Membrane K_ATP K(ATP) Channel (SUR1 Subunit) depolarization Membrane Depolarization K_ATP->depolarization leads to Ca_channel Voltage-Gated Ca²⁺ Channel ca_influx Ca²⁺ Influx Ca_channel->ca_influx glib This compound glib->K_ATP blocks depolarization->Ca_channel opens insulin_release Insulin Granule Exocytosis ca_influx->insulin_release triggers

Caption: this compound's Mechanism of Action in Pancreatic β-Cells.

This compound binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the K(ATP) channel on pancreatic β-cells.[3][4] This binding event closes the channel, preventing K+ efflux and leading to membrane depolarization. The change in membrane potential activates voltage-gated Ca²⁺ channels, causing an influx of extracellular calcium. The subsequent rise in intracellular Ca²⁺ concentration triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[3][4]

References

Glibornuride Dosage Calculation for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the calculation of glibornuride dosage in preclinical animal studies. This compound, a second-generation sulfonylurea, is a potent oral hypoglycemic agent. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. This is achieved through the binding and inhibition of the ATP-sensitive potassium (KATP) channels, leading to cell membrane depolarization and subsequent insulin release. Due to the limited availability of published preclinical pharmacokinetic and dose-response data for this compound, this guide combines available information with allometric scaling principles and data from related second-generation sulfonylureas to provide a framework for initial dose estimation. It is imperative that researchers conduct pilot dose-ranging studies to determine the optimal and safe dose for their specific animal model and experimental conditions.

Mechanism of Action: KATP Channel Modulation

This compound exerts its therapeutic effect by modulating the function of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. These channels are composed of two subunits: the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel 6.2 (Kir6.2).[1]

Under normal physiological conditions, an increase in blood glucose leads to a rise in intracellular ATP levels within the β-cell. This elevated ATP binds to the KATP channel, causing it to close. The closure of these channels leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The resulting influx of calcium triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.[2]

This compound and other sulfonylureas bypass the need for elevated ATP levels by directly binding to the SUR1 subunit of the KATP channel. This binding event also induces channel closure, initiating the same cascade of events that leads to insulin secretion.[1]

Glibornuride_Mechanism_of_Action cluster_beta_cell Pancreatic β-Cell This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Binds to KATP_Channel KATP Channel Closure SUR1->KATP_Channel Induces Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-Gated Ca²⁺ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Insulin_Release Insulin Release into Bloodstream Insulin_Exocytosis->Insulin_Release

Figure 1: this compound's signaling pathway in pancreatic β-cells.

Dosage Calculation for Preclinical Studies

Available Preclinical Data

Published preclinical studies specifically detailing dose-response and pharmacokinetic parameters for this compound are scarce. However, a study on streptozotocin (STZ)-induced diabetic rats demonstrated a therapeutic effect with a daily oral dose of 5 mg/kg.

Animal ModelDose (mg/kg)RouteFrequencyObserved EffectReference
STZ-induced Diabetic Rats5Oral (gavage)DailyDecreased blood glucose levels[3][4]
Allometric Scaling for Dose Conversion

In the absence of comprehensive preclinical data, allometric scaling can be used to estimate a starting dose for animal studies based on human clinical data. This method converts a dose from one species to another based on body surface area, which often correlates better with drug metabolism and clearance than body weight alone.

The Human Equivalent Dose (HED) can be calculated from the animal dose using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Conversely, the Animal Equivalent Dose (AED) can be calculated from the human dose:

AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

The Km factor is the body weight (kg) divided by the body surface area (m²).

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Human601.6237
Rat0.150.0256
Mouse0.020.0073
Rabbit1.80.1512
Dog100.5020

Note: These are average values and can vary. It is recommended to use the specific average weight of the animal strain in your facility for more accurate calculations.

The typical human therapeutic dose of this compound ranges from 12.5 mg to 100 mg per day. For a 60 kg human, this translates to approximately 0.21 mg/kg to 1.67 mg/kg per day.

Example Calculation for a Rat:

Using a starting human dose of 0.21 mg/kg:

AED (rat, mg/kg) = 0.21 mg/kg x (37 / 6) ≈ 1.3 mg/kg

Example Calculation for a Mouse:

Using a starting human dose of 0.21 mg/kg:

AED (mouse, mg/kg) = 0.21 mg/kg x (37 / 3) ≈ 2.6 mg/kg

Based on these calculations and the single published dose of 5 mg/kg in rats, a starting dose range of 1-10 mg/kg for rats and 2-15 mg/kg for mice is a reasonable starting point for pilot studies.

Pharmacokinetic and Toxicity Considerations
ParameterHuman DataAnimal DataReference
Half-life (t1/2) ~6-12 hoursNot available for this compound. For glibenclamide (a related sulfonylurea), the half-life in rats is significantly shorter than in humans.
Time to Peak Concentration (Tmax) ~2-3 hours (oral)Not available for this compound.
LD50 (Oral) Not availableNot available for this compound. For the related compound glyburide, the oral LD50 in rats is >3200 mg/kg and in mice is >1500 mg/kg.

Important Note: The primary adverse effect of this compound is hypoglycemia. Animals should be closely monitored for signs of low blood sugar, especially during initial dose-finding studies.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to assess glucose metabolism and the effect of hypoglycemic agents.

Materials:

  • This compound formulation (e.g., suspended in 0.5% carboxymethylcellulose)

  • Glucose solution (20% in sterile water or saline)

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • Experimental animals (e.g., rats, mice), fasted for 6-16 hours (fasting duration should be consistent within a study)

Procedure:

  • Record the initial body weight of the fasted animals.

  • Collect a baseline blood sample (t= -30 min) from the tail vein to measure fasting blood glucose.

  • Administer this compound or vehicle control orally via gavage.

  • After 30 minutes (or a time determined by pilot pharmacokinetic studies), collect another blood sample (t= 0 min).

  • Immediately administer a glucose challenge (typically 2 g/kg body weight) via oral gavage.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels for each sample.

  • Data can be plotted as blood glucose concentration versus time. The area under the curve (AUC) can be calculated to quantify the glucose excursion.

In Vivo Insulin Secretion Assay

This assay measures the ability of this compound to stimulate insulin secretion in response to a glucose challenge.

Materials:

  • Same as for OGTT

  • ELISA kit for insulin measurement (species-specific)

  • Plasma separation supplies (centrifuge)

Procedure:

  • Follow steps 1-6 of the OGTT protocol.

  • At each time point, collect a larger volume of blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Measure insulin concentrations in the plasma samples using a species-specific insulin ELISA kit according to the manufacturer's instructions.

  • Data can be plotted as plasma insulin concentration versus time.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_challenge Glucose Challenge & Sampling cluster_analysis Analysis Fasting Animal Fasting (6-16 hours) Baseline_BG Baseline Blood Glucose (t = -30 min) Fasting->Baseline_BG Dosing Oral Gavage: This compound or Vehicle Baseline_BG->Dosing Pre_Challenge_BG Pre-Challenge Blood Sample (t = 0 min) Dosing->Pre_Challenge_BG 30 min Glucose_Gavage Oral Glucose Gavage (2 g/kg) Pre_Challenge_BG->Glucose_Gavage Time_Points Blood Sampling at 15, 30, 60, 90, 120 min Glucose_Gavage->Time_Points BG_Measurement Blood Glucose Measurement Time_Points->BG_Measurement Insulin_ELISA Plasma Insulin Measurement (ELISA) Time_Points->Insulin_ELISA Data_Analysis Data Plotting & AUC Calculation BG_Measurement->Data_Analysis Insulin_ELISA->Data_Analysis

Figure 2: Experimental workflow for OGTT and in vivo insulin secretion assays.

Conclusion

The information and protocols provided in this document serve as a starting point for researchers investigating the preclinical efficacy of this compound. The scarcity of published data on this specific compound necessitates a cautious and methodical approach to dose selection. The calculated dose ranges based on allometric scaling should be validated through carefully designed dose-finding studies in the specific animal models being used. Close monitoring for hypoglycemia is essential to ensure animal welfare. By following these guidelines, researchers can develop robust experimental designs to accurately assess the therapeutic potential of this compound.

References

Application Notes and Protocols for the Quantification of Glibornuride in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Glibornuride in plasma samples. The protocols described are based on established analytical techniques for sulfonylurea drugs, structurally similar to this compound, and serve as a comprehensive guide for developing and validating a robust bioanalytical method. The primary techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering varying levels of sensitivity and selectivity.

Introduction

This compound is an oral hypoglycemic agent belonging to the sulfonylurea class, used in the management of type 2 diabetes mellitus. Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document outlines detailed protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.

Methodologies

Two primary methods are presented for the quantification of this compound in plasma:

  • HPLC-UV: A widely accessible method suitable for routine analysis.

  • LC-MS/MS: A highly sensitive and selective method, considered the gold standard for bioanalytical studies.[1][2]

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the plasma matrix and to concentrate the analyte. Two common extraction techniques are detailed below: Protein Precipitation and Liquid-Liquid Extraction.

This method is rapid and straightforward, involving the addition of an organic solvent to precipitate plasma proteins.

Protocol:

  • To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar sulfonylurea like glibenclamide or a deuterated analog).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject a portion of the sample into the chromatographic system.

Workflow for Protein Precipitation:

plasma Plasma Sample (200 µL) is Add Internal Standard in Acetonitrile (600 µL) plasma->is vortex1 Vortex (1 min) is->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vortex2 Vortex (30 s) reconstitute->vortex2 inject Inject into LC System vortex2->inject

Figure 1. Protein Precipitation Workflow

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

Protocol:

  • To 500 µL of plasma sample in a glass tube, add the internal standard.

  • Add 50 µL of an appropriate buffer to adjust the pH (e.g., 1 M acetic acid).

  • Add 3 mL of an extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject a portion of the sample into the chromatographic system.

Workflow for Liquid-Liquid Extraction:

plasma Plasma Sample (500 µL) + Internal Standard buffer Add pH Adjusting Buffer plasma->buffer solvent Add Extraction Solvent (3 mL) buffer->solvent vortex1 Vortex (5 min) solvent->vortex1 centrifuge Centrifuge (4,000 x g, 10 min) vortex1->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness (Nitrogen, 40°C) organic_layer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vortex2 Vortex (30 s) reconstitute->vortex2 inject Inject into LC System vortex2->inject

Figure 2. Liquid-Liquid Extraction Workflow
HPLC-UV Method Protocol

This protocol provides a robust method for this compound quantification using HPLC with UV detection.

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.05 M phosphate buffer (pH 3.5) in a 50:50 (v/v) ratio
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 230 nm
Internal Standard Glibenclamide
LC-MS/MS Method Protocol

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Parameter LC Conditions
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Internal Standard Deuterated this compound or a structural analog
Parameter MS/MS Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ for this compound (m/z 367.17)
Product Ion (Q3) Specific fragment ions (to be determined during method development)
Collision Energy Optimized for the specific MRM transition

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the analytical methods for sulfonylureas, which would require validation for this compound.

Table 1: HPLC-UV Method Performance (Adapted from similar sulfonylureas)

Parameter Expected Value
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Recovery > 80%

Table 2: LC-MS/MS Method Performance (Adapted from similar sulfonylureas)

Parameter Expected Value
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 10%
Accuracy (% bias) Within ±15%
Recovery > 85%

Signaling Pathway

This compound, like other sulfonylureas, lowers blood glucose by stimulating insulin release from pancreatic β-cells. This is achieved by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel.

This compound This compound sur1 SUR1 Subunit of K-ATP Channel This compound->sur1 k_atp K-ATP Channel Closure sur1->k_atp depolarization Membrane Depolarization k_atp->depolarization ca_channel Voltage-gated Ca²⁺ Channels Open depolarization->ca_channel ca_influx Ca²⁺ Influx ca_channel->ca_influx insulin Insulin Vesicle Exocytosis ca_influx->insulin glucose Decreased Blood Glucose insulin->glucose

References

Troubleshooting & Optimization

Glibornuride precipitation in cell culture media and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with glibornuride precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is an oral anti-diabetic drug belonging to the sulfonylurea class.[1][2][3] It is primarily used in the management of type 2 diabetes mellitus.[4] this compound stimulates insulin secretion from pancreatic beta cells by binding to the sulfonylurea receptor (SUR1), which is a subunit of the ATP-sensitive potassium (K-ATP) channels on the cell membrane.[1][2][4] This binding leads to the closure of these channels, causing cell membrane depolarization, an influx of calcium ions, and subsequent exocytosis of insulin.[1][2]

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C18H26N2O4S[3][5]
Molecular Weight 366.48 g/mol [3][5]
Water Solubility 0.0635 mg/mL[6]
logP 2.09[6]
pKa (Strongest Acidic) 4.32[6]

Q2: Why is my this compound precipitating in the cell culture medium?

This compound has low aqueous solubility, which can lead to precipitation in cell culture media.[6] Several factors can contribute to this issue:

  • High Concentration: Exceeding the solubility limit of this compound in the culture medium is a primary cause of precipitation.

  • Solvent Shock: When a concentrated stock of this compound (often dissolved in a non-aqueous solvent like DMSO) is added too quickly to the aqueous culture medium, the drug can rapidly precipitate.[7]

  • pH of the Medium: The solubility of many drugs is pH-dependent.[8][9][10] Most cell culture media are buffered around a physiological pH (7.2-7.4), which may not be optimal for this compound's solubility.

  • Temperature Changes: Temperature shifts, such as moving media from a refrigerator to an incubator, can affect the solubility of media components and the drug itself.[11] Repeated freeze-thaw cycles of stock solutions should also be avoided.[11]

  • Interactions with Media Components: Components in the cell culture medium, such as salts, proteins (from serum), and metals, can interact with this compound and reduce its solubility.[12] For instance, calcium salts are known to be prone to precipitation.[11][13]

Q3: Can the solvent used to dissolve this compound cause precipitation?

Yes. While a solvent like DMSO is often used to dissolve drugs with low water solubility, adding a concentrated DMSO stock to your aqueous cell culture medium can cause the drug to precipitate out of solution.[7] The final concentration of the solvent in the media should be kept to a minimum, as high concentrations can be toxic to cells and can also influence the solubility of the drug in the media.

Troubleshooting Guides

Issue: Visible precipitate or crystals observed in the cell culture medium after adding this compound.

This guide provides a step-by-step approach to identify the cause and resolve this compound precipitation.

Troubleshooting Workflow

G start Precipitation Observed check_conc 1. Verify this compound Concentration start->check_conc is_high_conc Is concentration too high? check_conc->is_high_conc reduce_conc Reduce concentration is_high_conc->reduce_conc Yes check_stock 2. Examine Stock Solution Preparation is_high_conc->check_stock No end Problem Resolved reduce_conc->end is_stock_issue Issue with stock preparation? check_stock->is_stock_issue remake_stock Remake stock solution with gentle mixing is_stock_issue->remake_stock Yes check_addition 3. Review Addition to Media is_stock_issue->check_addition No remake_stock->end is_addition_issue Issue with addition technique? check_addition->is_addition_issue slow_addition Add stock dropwise with swirling is_addition_issue->slow_addition Yes check_media 4. Evaluate Media Composition is_addition_issue->check_media No slow_addition->end is_media_issue Potential media interaction? check_media->is_media_issue modify_media Test in serum-free or different media formulations is_media_issue->modify_media Yes is_media_issue->end No modify_media->end

Caption: A workflow for troubleshooting this compound precipitation.

Experimental Protocols

1. Verification of this compound Concentration and Solubility Limit

  • Objective: To determine the maximum soluble concentration of this compound in your specific cell culture medium.

  • Methodology:

    • Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Create a serial dilution of the this compound stock solution directly into your cell culture medium.

    • Incubate the dilutions under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period equivalent to your experiment's duration.

    • Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is the approximate solubility limit.

2. Optimizing Stock Solution and Addition to Media

  • Objective: To prevent precipitation caused by "solvent shock".

  • Methodology:

    • Prepare a fresh, lower concentration stock solution of this compound in your chosen solvent.

    • Warm the cell culture medium to 37°C.

    • While gently swirling the medium, add the this compound stock solution dropwise.

    • Visually inspect for immediate precipitation.

3. Evaluation of Media Components

  • Objective: To identify if specific components in the media are causing precipitation.

  • Methodology:

    • If using serum-supplemented media, test the solubility of this compound in the basal medium without serum.

    • Prepare a simplified salt solution (e.g., PBS) with the same pH as your culture medium and test this compound's solubility.

    • If available, try a different basal media formulation.

Prevention Strategies

StrategyDescription
Lower Working Concentration Use the lowest effective concentration of this compound in your experiments.
Optimize Solvent Concentration Keep the final solvent concentration in the culture medium as low as possible (typically <0.5%).
Pre-warm Media Always warm the cell culture medium to 37°C before adding the this compound stock solution.
Gentle and Slow Addition Add the stock solution slowly and with gentle mixing to allow for gradual dissolution.
Use of Solubilizing Agents In some cases, non-toxic solubilizing agents or excipients can be used, but their effects on the cells must be validated.
Fresh Preparations Prepare fresh dilutions of this compound in media for each experiment to avoid potential degradation or precipitation over time.

Signaling Pathway

This compound's Mechanism of Action

This compound, like other sulfonylureas, stimulates insulin release from pancreatic β-cells.[1][4] The process is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1), which is associated with the ATP-sensitive potassium (K-ATP) channel.[1][2][4] This binding event closes the K-ATP channel, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of Ca2+ ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules.[1][2]

G glib This compound sur1 SUR1 glib->sur1 binds to katp K-ATP Channel sur1->katp closes depol Membrane Depolarization katp->depol leads to ca_channel Voltage-gated Ca2+ Channel depol->ca_channel activates ca_influx Ca2+ Influx ca_channel->ca_influx opens insulin Insulin Granule Exocytosis ca_influx->insulin triggers

Caption: Signaling pathway of this compound-induced insulin secretion.

References

Technical Support Center: Overcoming Glibornuride Insolubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Glibornuride insolubility during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is an anti-diabetic drug belonging to the sulfonylurea class.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by high permeability but low aqueous solubility. This poor solubility can lead to low and variable oral bioavailability, posing a significant challenge for obtaining reliable and reproducible results in in vivo studies. Inadequate dissolution in the gastrointestinal tract can limit the drug's absorption and, consequently, its therapeutic efficacy.

Q2: What are the known physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for developing appropriate formulation strategies.

PropertyValueReference
Molecular FormulaC₁₈H₂₆N₂O₄S[2][3]
Molecular Weight366.48 g/mol [1][3]
Melting Point193-195 °C[2]
LogP (calculated)3.70[3]

Q3: What are some initial steps I can take to dissolve this compound for preliminary in vitro experiments?

For initial in vitro testing, organic solvents can be used. This compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For aqueous solutions, it is recommended to first dissolve this compound in DMF and then dilute it with the aqueous buffer of choice, such as PBS (pH 7.2).[4]

Troubleshooting Guide: Formulation Strategies

This guide provides an overview of common formulation strategies to enhance the solubility and bioavailability of this compound for in vivo studies.

Problem: Poor and inconsistent results in animal studies due to low this compound exposure.

Solution: Enhance the solubility and dissolution rate of this compound through advanced formulation techniques. Below are several recommended approaches.

Solid Dispersions

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state. This can enhance solubility by reducing particle size to a molecular level and converting the drug to an amorphous state.

Common Carriers: Polyethylene glycols (PEGs), Polyvinylpyrrolidone (PVP), Poloxamers, Urea.[5][6]

Table of Solid Dispersion Components for Sulfonylureas:

CarrierDrug:Carrier RatioMethodKey FindingsReference
Urea, PEG 60001:1, 1:2, 1:3, 1:4FusionUrea showed better dissolution enhancement for Glimepiride.[5]
Poloxamer 188, Poloxamer 4071:1 to 1:6KneadingPoloxamer 188 showed better drug release for Glimepiride.[6]
PEG 4000, Sodium Lauryl Sulfate (SLS)VariableFusion & Solvent EvaporationTernary solid dispersion significantly improved Glyburide dissolution.[7]
PVP K30, Soluplus, PEG K51:1, 1:3Solvent EvaporationPVP K30 provided the best solubility enhancement for Glimepiride.[8]
Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. The reduction in particle size increases the surface area, leading to a higher dissolution velocity.

Common Stabilizers: Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP) K30, Sodium Lauryl Sulfate (SLS), Pluronic F68, PEG 400.[9][10]

Table of Nanosuspension Components for Sulfonylureas:

Stabilizer(s)MethodKey FindingsReference
HPMC, PVP K30, SLSPrecipitation-UltrasonicationSignificantly enhanced solubility and dissolution of Glimepiride.[9]
Pluronic F68, PEG 400Antisolvent Evaporation with SonicationStable Glimepiride nanosuspension with enhanced solubility and dissolution.[10]
Polyvinyl alcohol, HPMC, Eudragit RL100Quasi-emulsification Solvent DiffusionEnhanced dissolution and bioavailability of Glyburide.[11]
SurfactantsHigh-Pressure HomogenizationIncreased release rate of Glyburide from nanoparticles.[12]
Microemulsions

Microemulsions are clear, stable, isotropic mixtures of oil, water, surfactant, and cosurfactant. They can solubilize poorly water-soluble drugs and enhance their oral absorption.

Common Components:

  • Oils: Capryol 90, Capmul MCM[13][14]

  • Surfactants: Cremophor RH40, Cremophor EL, Kolliphore® EL[13][14][15]

  • Cosurfactants: Transcutol P[13][14][15]

Table of Microemulsion Components for Sulfonylureas:

OilSurfactantCosurfactantKey FindingsReference
Capryol 90Cremophor RH40TranscutolIncreased Glimepiride solubility and enhanced oral bioavailability.[13][16]
Capmul MCMCremophor ELTranscutol PHigher in vitro drug release of Glipizide compared to suspension.[14][17]
Capryol® 90Kolliphore® ELTranscutol® PImproved permeability and hypoglycemic activity of Glimepiride.[15]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Adaptable from Glimepiride)

This protocol is adapted from a method used for Glimepiride and will require optimization for this compound.[5]

Materials:

  • This compound

  • Urea or PEG 6000 (Carrier)

  • Water bath

  • Mortar and pestle

  • Sieves

Method (Fusion Method):

  • Accurately weigh this compound and the carrier (e.g., Urea) in desired ratios (e.g., 1:1, 1:2, 1:3).

  • Physically mix the drug and carrier in a mortar for 5 minutes.

  • Transfer the mixture to a beaker and heat on a water bath until it melts completely.

  • Solidify the molten mass by placing it in an ice bath with constant stirring.

  • Pulverize the resulting solid mass in a mortar and pestle.

  • Sieve the powder to obtain a uniform particle size.

  • Store in a desiccator until further use.

Protocol 2: Preparation of this compound Nanosuspension (Adaptable from Glimepiride)

This protocol is based on a method for Glimepiride and should be optimized for this compound.[9]

Materials:

  • This compound

  • HPMC, PVP K30, SLS (Stabilizers)

  • Organic solvent (e.g., acetone or methanol)

  • Anti-solvent (e.g., deionized water)

  • Ultrasonicator

Method (Precipitation-Ultrasonication):

  • Dissolve this compound in a suitable organic solvent.

  • Prepare an aqueous solution containing the stabilizers (e.g., 1% HPMC, 1% PVP K30, 0.12% SLS).

  • Inject the drug solution into the stabilizer solution under high-speed homogenization.

  • Subject the resulting suspension to ultrasonication to reduce the particle size.

  • Monitor particle size and polydispersity index (PDI) to determine the optimal sonication time.

  • The resulting nanosuspension can be used directly or lyophilized for long-term storage.

Protocol 3: Preparation of this compound Microemulsion (Adaptable from Glimepiride)

This protocol is adapted from a method for Glimepiride and will require optimization for this compound.[13]

Materials:

  • This compound

  • Oil (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor RH40)

  • Cosurfactant (e.g., Transcutol)

  • Deionized water

Method (Water Titration):

  • Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the most suitable components.

  • Prepare the surfactant mixture (Smix) by blending the surfactant and cosurfactant in different weight ratios (e.g., 1:1, 2:1, 1:2).

  • Mix the oil and the Smix at various ratios (e.g., 1:9 to 9:1).

  • Slowly titrate the oil-Smix mixture with deionized water under constant stirring.

  • Observe the formation of a clear and transparent microemulsion.

  • Construct a pseudo-ternary phase diagram to identify the microemulsion region.

  • Prepare the final this compound-loaded microemulsion by dissolving the drug in the oil/Smix phase before adding water.

Protocol 4: Quantification of this compound in Plasma (Adaptable from other Sulfonylureas)

This is a general HPLC method adaptable for this compound, based on methods for similar compounds.[18][19][20][21][22]

Materials:

  • HPLC system with UV or MS/MS detector

  • C18 column

  • Acetonitrile, Methanol (HPLC grade)

  • Phosphate buffer or Formic acid solution

  • Internal Standard (e.g., another sulfonylurea not present in the sample)

  • Plasma samples

Method:

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma, add an internal standard.

    • Add 600 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions (Example):

    • Mobile Phase: Acetonitrile and phosphate buffer (pH adjusted) or 0.1% formic acid in water, in an isocratic or gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection: UV at a suitable wavelength (e.g., 225-230 nm) or MS/MS with appropriate transitions.

  • Quantification:

    • Construct a calibration curve using standard solutions of this compound in blank plasma.

    • Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Glibornuride_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic Beta-Cell This compound This compound SUR1 SUR1 Receptor This compound->SUR1 Binds to K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel Closes Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Bloodstream Bloodstream Insulin_Secretion->Bloodstream

Caption: this compound's mechanism of action in pancreatic beta-cells.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Studies cluster_analysis Bioanalysis start Insoluble this compound sd Solid Dispersion start->sd ns Nanosuspension start->ns me Microemulsion start->me solubility Solubility Assessment sd->solubility ns->solubility particle_size Particle Size Analysis ns->particle_size me->solubility dissolution Dissolution Testing solubility->dissolution stability Stability Studies dissolution->stability animal_dosing Animal Dosing stability->animal_dosing pk_studies Pharmacokinetic Studies animal_dosing->pk_studies pd_studies Pharmacodynamic Studies animal_dosing->pd_studies sample_collection Blood Sample Collection pk_studies->sample_collection bioanalytical_method HPLC/LC-MS/MS Analysis sample_collection->bioanalytical_method data_analysis Data Analysis bioanalytical_method->data_analysis logical_relationship cluster_problem The Challenge cluster_approaches Formulation Approaches cluster_mechanism Mechanism of Enhancement cluster_outcome Desired Outcome insolubility This compound Insolubility approach1 Particle Size Reduction (Nanosuspension) insolubility->approach1 approach2 Amorphization (Solid Dispersion) insolubility->approach2 approach3 Solubilization in Lipid Systems (Microemulsion) insolubility->approach3 mech1 Increased Surface Area approach1->mech1 mech3 Improved Wetting approach1->mech3 mech2 Reduced Crystal Lattice Energy approach2->mech2 approach2->mech3 mech4 Drug in Solution approach3->mech4 bioavailability Enhanced In Vivo Bioavailability mech1->bioavailability mech2->bioavailability mech3->bioavailability mech4->bioavailability

References

Optimizing Glibornuride concentration for maximal insulin release

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Glibornuride (Glibenclamide) in research applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental conditions for maximal insulin release.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vitro experiments with glibenclamide.

Q1: My glibenclamide is not dissolving in my aqueous buffer or cell culture medium. What should I do?

A1: Glibenclamide has very low solubility in aqueous solutions. It is a common issue for the compound to precipitate when added directly to aqueous media.

  • Recommended Solution:

    • Prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for glibenclamide. Prepare a high-concentration stock (e.g., 10-100 mM) in 100% DMSO.

    • Dilute the stock solution. For your experiment, dilute the DMSO stock solution into your final aqueous buffer or culture medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Vortex immediately after dilution. To prevent precipitation, vortex the solution immediately after adding the glibenclamide stock to the aqueous medium.

Q2: I am observing precipitation of glibenclamide in my cell culture medium during the experiment. How can I avoid this?

A2: Precipitation upon dilution of a DMSO stock into aqueous media can still occur, especially at higher concentrations.

  • Troubleshooting Steps:

    • Lower the final concentration: You may be exceeding the solubility limit of glibenclamide in your specific medium. Try a lower final concentration.

    • Check the DMSO concentration: Ensure the final DMSO concentration in your medium is not too high, as this can also contribute to precipitation upon saturation.

    • Pre-warm the medium: Adding the glibenclamide stock to pre-warmed media (37°C) can sometimes improve solubility.

    • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution to reach the final desired concentration.

Q3: What is the optimal concentration of glibenclamide to induce maximal insulin release in my cell line (e.g., MIN6, INS-1)?

A3: The optimal concentration can vary depending on the cell line, passage number, and experimental conditions. A dose-response experiment is crucial to determine the optimal concentration for your specific model. The provided data table summarizes concentrations used in various studies. A common concentration that shows significant effects in MIN6 cells is 10 µmol/L.[1]

Q4: I am not observing a significant increase in insulin secretion after treating my cells with glibenclamide. What could be the reason?

A4: Several factors could contribute to a lack of response.

  • Troubleshooting Steps:

    • Cell Health: Ensure your cells are healthy and not overgrown. Pancreatic beta-cell lines can lose their glucose and secretagogue responsiveness at high passages.

    • Glibenclamide Activity: Verify the integrity of your glibenclamide stock. Improper storage can lead to degradation.

    • Experimental Conditions: Ensure that the incubation time and other experimental parameters are appropriate.

    • KATP Channel Functionality: The primary target of glibenclamide is the ATP-sensitive potassium (KATP) channel. If your cells have impaired KATP channel function, their response to glibenclamide will be diminished.

    • Chronic Exposure: Prolonged exposure of pancreatic islets to glibenclamide can lead to desensitization and a reduced insulin secretion response.[2]

Q5: I am observing cytotoxicity or a decrease in cell viability at higher glibenclamide concentrations. Is this expected?

A5: Yes, like many compounds, glibenclamide can exhibit cytotoxic effects at high concentrations.

  • Recommendations:

    • Perform a viability assay: Always conduct a dose-response experiment for cell viability (e.g., using an MTT or LDH assay) in parallel with your insulin secretion experiments.

    • Choose a non-toxic concentration: Select the highest concentration that elicits a maximal insulin response without significantly impacting cell viability.

    • Limit exposure time: Minimize the duration of cell exposure to glibenclamide to what is necessary to observe the desired effect.

Data Presentation

Table 1: Glibenclamide Concentrations Used in In Vitro Insulin Secretion Studies

Cell Type/ModelGlibenclamide ConcentrationGlucose ConcentrationObserved EffectReference
MIN6 Cells10 µmol/L2.5 mmol/L and 25 mmol/LStimulation of insulin secretion[1]
Isolated Human Pancreatic Islets0.5 and 5.0 µmol/L3.3 mmol/L and 16.7 mmol/LIncreased insulin release
Isolated Rat Pancreatic Islets100 nmol/L (24h pre-incubation)Not specifiedDesensitization to subsequent stimuli
Isolated Rat Pancreatic Islets10 µmol/L (acute stimulation)Not specifiedReduced insulin response after chronic exposure

Experimental Protocols

Detailed Methodology for Glibenclamide-Induced Insulin Secretion Assay in MIN6 Cells

This protocol provides a general framework for assessing the effect of glibenclamide on insulin secretion in the MIN6 pancreatic beta-cell line.

1. Cell Culture and Seeding:

  • Culture MIN6 cells in DMEM (high glucose) supplemented with 15% heat-inactivated fetal bovine serum and 72 µM β-mercaptoethanol.[3]
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Seed MIN6 cells into 24- or 48-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.

2. Pre-incubation/Starvation:

  • On the day of the assay, gently wash the cells twice with a glucose-free Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.
  • Pre-incubate the cells in KRB buffer with a low glucose concentration (e.g., 2.5 mM) for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.

3. Stimulation:

  • Prepare stimulation solutions in KRB buffer containing the desired concentrations of glucose (e.g., 2.5 mM for basal and 16.7 mM or 25 mM for stimulatory conditions) with and without various concentrations of glibenclamide.
  • Remove the pre-incubation buffer and add the stimulation solutions to the respective wells.
  • Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.

4. Sample Collection and Analysis:

  • After the incubation period, collect the supernatant from each well.
  • Centrifuge the supernatant to pellet any detached cells and collect the clear supernatant for insulin measurement.
  • Measure the insulin concentration in the supernatant using a commercially available insulin ELISA or RIA kit, following the manufacturer's instructions.

5. Data Normalization:

  • After collecting the supernatant, lyse the cells in each well and measure the total protein or DNA content.
  • Normalize the measured insulin concentration to the total protein or DNA content in each well to account for variations in cell number.

Mandatory Visualizations

Glibenclamide_Signaling_Pathway cluster_beta_cell Pancreatic Beta-Cell Glibenclamide Glibenclamide SUR1 SUR1 Subunit Glibenclamide->SUR1 Binds to KATP_channel ATP-Sensitive Potassium Channel SUR1->KATP_channel Inhibits Kir6_2 Kir6.2 Subunit Kir6_2->KATP_channel Membrane_Depolarization Membrane Depolarization KATP_channel->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel Membrane_Depolarization->VGCC Opens Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates Insulin_Granules Insulin Granules Ca_influx->Insulin_Granules Triggers fusion of Insulin_Release Insulin Release Insulin_Granules->Insulin_Release Results in

Caption: Glibenclamide signaling pathway for insulin release.

Experimental_Workflow start Start cell_culture Culture Pancreatic Beta-Cells (e.g., MIN6, INS-1) start->cell_culture seeding Seed Cells into Multi-well Plates cell_culture->seeding starvation Pre-incubate with Low Glucose (Basal Conditions) seeding->starvation treatment Treat with Glibenclamide (Dose-Response Concentrations) starvation->treatment incubation Incubate for a Defined Period (e.g., 1-2 hours) treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection insulin_assay Measure Insulin Concentration (ELISA/RIA) supernatant_collection->insulin_assay normalization Normalize to Total Protein/DNA insulin_assay->normalization data_analysis Data Analysis and Determine Optimal Concentration normalization->data_analysis end End data_analysis->end

Caption: Workflow for optimizing glibenclamide concentration.

Troubleshooting_Guide start Issue Encountered no_response No/Low Insulin Secretion start->no_response precipitation Precipitation Observed start->precipitation cytotoxicity Cell Viability Decreased start->cytotoxicity check_cells Check Cell Health and Passage Number no_response->check_cells check_reagent Verify Glibenclamide Activity no_response->check_reagent check_protocol Review Experimental Protocol no_response->check_protocol check_stock Prepare Fresh DMSO Stock precipitation->check_stock lower_conc Lower Final Concentration precipitation->lower_conc dilution_method Modify Dilution Method (e.g., serial dilutions) precipitation->dilution_method viability_assay Perform Dose-Response Viability Assay cytotoxicity->viability_assay solution_no_response Optimize Cell Conditions or Reagents check_cells->solution_no_response check_reagent->solution_no_response check_protocol->solution_no_response solution_precipitation Optimize Drug Formulation check_stock->solution_precipitation lower_conc->solution_precipitation dilution_method->solution_precipitation reduce_conc_time Reduce Concentration or Exposure Time viability_assay->reduce_conc_time solution_cytotoxicity Use Non-Toxic Concentration reduce_conc_time->solution_cytotoxicity

References

Troubleshooting Glibornuride instability in DMSO solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Glibornuride in Dimethyl Sulfoxide (DMSO) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing this compound stock solutions in DMSO?

A1: To prepare a this compound stock solution, it is recommended to dissolve the powdered compound in fresh, anhydrous DMSO to the desired concentration.[1] To aid dissolution, sonication or gentle heating can be employed.[1] Given that DMSO is hygroscopic, it is crucial to use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO to minimize water content, which can impact this compound's stability and solubility.[1]

Q2: What are the optimal storage conditions for this compound stock solutions in DMSO?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which should maintain stability for up to 6 months.[1] For short-term storage, -20°C is suitable for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: My this compound in DMSO solution appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation can occur for several reasons:

  • Low Temperature: this compound may precipitate out of DMSO at lower temperatures. Gentle warming of the solution may help redissolve the compound.

  • Water Contamination: DMSO readily absorbs moisture from the atmosphere. Water contamination can decrease the solubility of this compound. Using anhydrous DMSO and proper storage techniques is crucial.[1]

  • Concentration Exceeds Solubility: The concentration of your solution may be too high. Refer to the solubility data for this compound in DMSO.

If warming the solution does not resolve the issue, it is recommended to prepare a fresh stock solution using anhydrous DMSO.

Q4: What are the known factors that can cause this compound instability in DMSO?

A4: The stability of this compound in DMSO can be influenced by several factors:

  • Water Content: The presence of water in DMSO is a primary factor that can lead to the degradation of many small molecules.[2]

  • Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[2]

  • Light: Exposure to light, particularly UV light, can induce photodegradation of susceptible compounds.

  • pH: Although DMSO is an aprotic solvent, residual water can influence the local pH, and acidic or basic conditions can promote hydrolysis of certain functional groups.

  • Oxygen: While less of a factor for many compounds compared to water, dissolved oxygen can contribute to oxidative degradation.[2]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially lead to the degradation of less stable compounds.[2]

Troubleshooting Guide: this compound Instability

This guide provides a systematic approach to troubleshooting common issues related to this compound instability in DMSO solutions.

Problem: Inconsistent or lower-than-expected experimental results.

This could be a sign of this compound degradation in your DMSO stock solution.

Troubleshooting Workflow:

Glibornuride_Troubleshooting Troubleshooting this compound Instability start Inconsistent Experimental Results check_storage Verify Stock Solution Storage Conditions (-20°C or -80°C, aliquoted?) start->check_storage check_age Check Age of Stock Solution (within recommended timeframe?) check_storage->check_age check_prep Review Solution Preparation Protocol (Anhydrous DMSO used?) check_age->check_prep run_qc Perform Quality Control (e.g., HPLC-UV analysis) check_prep->run_qc compare_results Compare QC Data with Reference Standard run_qc->compare_results results_ok Results Match Reference compare_results->results_ok results_bad Results Show Degradation compare_results->results_bad investigate_other Investigate Other Experimental Variables results_ok->investigate_other prepare_new Prepare Fresh Stock Solution with Anhydrous DMSO results_bad->prepare_new end Problem Resolved prepare_new->end investigate_other->end Stability_Protocol This compound Stability Assessment Workflow prep_stock Prepare 10 mM this compound Stock in Anhydrous DMSO aliquot Aliquot Stock Solution prep_stock->aliquot storage Store Aliquots under Various Conditions (-80°C, -20°C, RT, 4°C) aliquot->storage sampling Sample at Predetermined Time Points storage->sampling dilution Dilute Sample for HPLC Analysis sampling->dilution hplc Analyze by HPLC-UV dilution->hplc analysis Analyze Chromatograms for Degradation hplc->analysis quantify Quantify Remaining This compound analysis->quantify Glibornuride_Pathway This compound Mechanism of Action cluster_cell Pancreatic β-cell This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds to KATP ATP-sensitive K+ Channel (KATP) SUR1->KATP Closes Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_vesicles Insulin-containing Vesicles Ca_influx->Insulin_vesicles Triggers fusion with cell membrane Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion Bloodstream Bloodstream Insulin_secretion->Bloodstream Released into

References

How to address Glibornuride off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the off-target effects of Glibornuride in cellular assays. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a second-generation sulfonylurea drug primarily used to treat type 2 diabetes mellitus.[1][2] Its main function is to stimulate insulin secretion from pancreatic β-cells.[1][2] It achieves this by binding to and blocking the sulfonylurea receptor 1 (SUR1), which is the regulatory subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[1][3] This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The resulting influx of calcium triggers the exocytosis of insulin-containing granules.[1][3]

Glibornuride_Mechanism cluster_cell Pancreatic β-Cell This compound This compound SUR1 SUR1 Subunit (K-ATP Channel) This compound->SUR1 Binds & Blocks Depolarization Membrane Depolarization SUR1->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Blood_Glucose Blood Glucose Insulin_Secretion->Blood_Glucose Lowers

Caption: this compound's primary mechanism of action in pancreatic β-cells.

Q2: What are the known or potential off-targets for this compound?

This compound's off-target effects stem from its interaction with proteins structurally related to SUR1 or present in extra-pancreatic tissues.

  • SUR2 Isoforms: The K-ATP channel has different compositions depending on the tissue. While pancreatic β-cells express SUR1, cardiac and skeletal muscle express the SUR2A isoform, and smooth muscle expresses the SUR2B isoform.[4] this compound and other sulfonylureas can bind to SUR2 isoforms, though generally with lower affinity than for SUR1.[4][5] This can affect vascular tone and cardiac function.[5]

  • ATP-Binding Cassette (ABC) Transporters: SURs belong to the ABC transporter family, which includes multidrug resistance proteins (MRPs) like P-glycoprotein (P-gp).[6] Due to structural similarities, sulfonylureas may inhibit MRPs, which could be a confounding factor in cancer cell lines that overexpress these transporters.[6]

  • Other Ion Channels: At high concentrations, some sulfonylureas may interact with other ion channels, although this is less characterized.[7] For instance, high concentrations of glibenclamide (a related sulfonylurea) did not affect voltage-gated K+ channels or Ca2+-activated K+ channels in one study, suggesting good selectivity for K-ATP channels.[7]

Q3: How can I determine if my experimental results are due to off-target effects?

Distinguishing on-target from off-target effects requires a combination of control experiments and careful data interpretation. Key indicators of off-target activity include:

  • Effects observed at concentrations much higher than the known affinity for SUR1.

  • Responses in cell lines that do not express the SUR1 subunit (KCNJ11 and ABCC8 genes).[8]

  • Results that cannot be replicated by using a different SUR1-specific sulfonylurea (e.g., Gliclazide).[9]

  • Effects that are not reversed by K-ATP channel openers like Diazoxide.[5]

Q4: What are the essential control experiments to run alongside this compound?

To ensure the observed effects are mediated by the intended target, the following controls are recommended:

  • Negative Control Cells: Use a cell line that does not express the SUR1 subunit of the K-ATP channel. An observed effect in these cells is likely off-target.

  • Positive Control Compound: Use another well-characterized sulfonylurea with a high affinity for SUR1, such as Gliclazide or Glimepiride.[9]

  • Pharmacological Antagonist/Opener: Use a K-ATP channel opener, such as Diazoxide, to counteract the effects of this compound. If Diazoxide reverses the observed cellular phenotype, it strongly suggests the effect is mediated through the K-ATP channel.[5]

  • Inactive Structural Analog: If available, use a structurally similar molecule to this compound that is known to be inactive against the SUR1 target.

  • Gene Knockdown/Knockout: The gold standard is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the SUR1 subunit (gene: ABCC8). If this compound has no effect in these modified cells, the action is confirmed to be on-target.

Off_Target_Workflow Start Start: Observe Effect with this compound Dose_Response 1. Perform Dose-Response Curve Start->Dose_Response Check_Affinity Is EC50 consistent with SUR1 binding affinity? Dose_Response->Check_Affinity Cell_Line_Control 2. Test in SUR1-Negative Cell Line Check_Affinity->Cell_Line_Control Yes Off_Target Conclusion: Effect is likely OFF-TARGET Check_Affinity->Off_Target No (High EC50) Effect_Observed Effect observed? Cell_Line_Control->Effect_Observed Pharmacological_Control 3. Co-treat with K-ATP Opener (Diazoxide) Effect_Observed->Pharmacological_Control No Effect_Observed->Off_Target Yes Effect_Reversed Effect reversed? Pharmacological_Control->Effect_Reversed Genetic_Control 4. Test in SUR1 Knockdown/Knockout Cells Effect_Reversed->Genetic_Control Yes Effect_Reversed->Off_Target No Effect_Abolished Effect abolished? Genetic_Control->Effect_Abolished On_Target Conclusion: Effect is ON-TARGET Effect_Abolished->On_Target Yes Effect_Abolished->Off_Target No

Caption: Experimental workflow to differentiate on-target vs. off-target effects.

Q5: What concentration range of this compound should be used to minimize off-target binding?

To minimize off-target effects, use the lowest effective concentration of this compound possible, determined through a careful dose-response study. The concentration should be relevant to its binding affinity (Ki or KD) for the intended SUR1 target. While specific Ki values for this compound are not as commonly cited as for Glibenclamide (Glyburide), sulfonylureas typically show high affinity for SUR1, often in the low nanomolar range.[10] It is advisable to start with concentrations in the 1-100 nM range and extend higher only if necessary, while being aware that concentrations in the micromolar range are more likely to engage off-targets.[7]

Quantitative Data: Sulfonylurea Receptor Affinities

The selectivity of sulfonylureas is determined by their differential affinity for SUR isoforms. SUR1 generally has a much higher affinity for these drugs than SUR2.[4][11]

CompoundReceptor TargetReported Affinity (Ki)Cell Type / System
Glyburide (Glibenclamide)SUR1/Kir6.2~0.6 - 0.7 nMHEK-293 cells
Glyburide (Glibenclamide)SUR1High Affinity (nM range)Pancreatic β-cells
Glipizide SUR1/Kir6.2Higher than GlyburideHEK-293 cells
Tolbutamide SUR1/Kir6.2~30 µMHEK-293 cells
Various Sulfonylureas SUR2100- to 1000-fold lower affinity than SUR1General
(Data synthesized from sources[4][10][11])

Troubleshooting Guide

Caption: Troubleshooting common issues in this compound cellular assays.

Experimental Protocols

Protocol 1: In-Vitro Insulin Secretion Assay

This protocol describes a method to measure glucose-stimulated insulin secretion (GSIS) from pancreatic β-cell lines (e.g., INS-1, MIN6) and assess the effect of this compound.

Materials:

  • Pancreatic β-cell line (e.g., INS-1 832/13)

  • Culture medium (e.g., RPMI-1640 with 11.1 mM glucose, 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 10 mM HEPES, Pen/Strep)

  • Krebs-Ringer Bicarbonate HEPES buffer (KRBH): 119 mM NaCl, 4.74 mM KCl, 2.54 mM CaCl2, 1.19 mM MgCl2, 1.19 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES, 0.1% BSA, pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRBH)

  • Insulin ELISA kit

Procedure:

  • Cell Seeding: Seed β-cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and culture for 48 hours.

  • Starvation: Gently wash cells twice with PBS. Pre-incubate the cells for 2 hours at 37°C in KRBH buffer containing a basal (2.8 mM) glucose concentration.

  • Treatment Incubation:

    • Remove the starvation buffer.

    • Add 500 µL of KRBH buffer containing the desired treatments to each well. Include the following groups:

      • Basal Glucose (2.8 mM Glucose)

      • Stimulated Glucose (16.7 mM Glucose)

      • Basal + this compound (e.g., 100 nM)

      • Stimulated + this compound (e.g., 100 nM)

      • Control: Stimulated + Diazoxide (e.g., 250 µM)

      • Control: Stimulated + Diazoxide + this compound

    • Incubate the plate for 1-2 hours at 37°C.

  • Supernatant Collection: After incubation, collect the supernatant from each well. Centrifuge at 500 x g for 5 minutes to remove any detached cells.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using a commercial Insulin ELISA kit, following the manufacturer's instructions.

  • Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content (e.g., using a BCA assay) to normalize the insulin secretion data.

Protocol 2: Cell Viability Assay for Off-Target Cytotoxicity

This protocol uses a resazurin-based assay to assess if this compound induces cytotoxicity, which is often an indicator of off-target effects.[12]

Materials:

  • Cell line of interest (e.g., HEK293, HepG2, and a SUR1-negative control line)

  • 96-well clear-bottom black plates

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Positive control for cytotoxicity (e.g., 10% DMSO or Staurosporine)

  • Fluorescence plate reader (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium. A wide concentration range is recommended (e.g., 1 nM to 100 µM).

    • Include "vehicle control" (DMSO equivalent to the highest this compound concentration) and "untreated control" wells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the treatments.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Resazurin Addition:

    • Add 10 µL of the resazurin solution to each well (for a final concentration of ~0.015 mg/mL).

    • Incubate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized to ensure the signal is within the linear range of the instrument.

  • Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of "media only + resazurin" blank wells.

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

    • Plot the % viability against the log of this compound concentration to determine the cytotoxic concentration 50 (CC50). A significant drop in viability suggests potential off-target cytotoxicity.

References

Adjusting Glibornuride experimental protocols for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glibornuride in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in a cellular context?

This compound is a second-generation sulfonylurea compound. Its primary mechanism of action is the inhibition of ATP-sensitive potassium (KATP) channels. In pancreatic β-cells, this inhibition leads to membrane depolarization, calcium ion influx, and subsequent insulin secretion.[1] In other cell types, including various cancer cells, the inhibition of KATP channels can disrupt ion homeostasis, leading to downstream effects on cell proliferation, apoptosis, and cell cycle progression.[1]

Q2: How should I prepare a stock solution of this compound for in vitro experiments?

This compound is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to make 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 366.47 g/mol ), you would weigh 3.66 mg.

  • Dissolving: Add the appropriate volume of sterile DMSO to the this compound powder. For the example above, add 1 ml of DMSO.

  • Solubilization: Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.

Important Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: What are the expected cytotoxic effects of this compound on different cancer cell lines?

The cytotoxic effects of this compound can vary significantly between different cell lines. While specific IC50 values for this compound are not widely published, data from the closely related sulfonylurea, Glibenclamide (Glyburide), can provide an initial estimate. It is crucial to determine the IC50 value for your specific cell line empirically.

Table 1: Estimated IC50 Values of Glibenclamide in Various Cancer Cell Lines (72h treatment)

Cell LineCancer TypeEstimated IC50 (µM)
MDA-MB-231Breast Cancer~25[4]
MGC-803Gastric CancerVaries (Induces apoptosis)[1]
ES-2Ovarian CancerVaries (Inhibits invasion)[1]
ZL55Malignant Pleural MesotheliomaVaries (Sensitizes to TRAIL)[1]
VariousMelanomaVaries (Induces apoptosis)[1]

Note: These values are for Glibenclamide and should be used as a starting point for range-finding experiments with this compound.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen adherent cell line.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Adherent cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Workflow:

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_read Data Acquisition A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound dilutions C->D E Incubate for desired time (e.g., 24, 48, 72h) D->E F Add MTT solution to each well E->F G Incubate for 2-4 hours F->G H Add solubilization solution G->H I Read absorbance at 570 nm H->I

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of your this compound stock solution in complete culture medium. A common starting range is 1 µM to 100 µM. Remember to include a vehicle control (DMSO at the highest concentration used for dilutions) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for your desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[5]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Troubleshooting Guide

Q4: My cells are not responding to this compound treatment. What could be the issue?

Several factors could contribute to a lack of response. Here's a troubleshooting guide:

Troubleshooting_No_Response Start No cellular response to this compound Q1 Is the this compound stock solution prepared correctly? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the cell line known to express KATP channels? A1_Yes->Q2 Sol1 Prepare fresh stock solution. Verify solubility and storage conditions. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the treatment concentration and duration appropriate? A2_Yes->Q3 Sol2 Consider a different cell line or investigate alternative mechanisms. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are the cells healthy and proliferating normally? A3_Yes->Q4 Sol3 Perform a dose-response and time-course experiment. Increase concentration and/or duration. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Further investigation needed A4_Yes->End Sol4 Check for contamination. Use a new vial of cells. Optimize culture conditions. A4_No->Sol4

Caption: Troubleshooting guide for lack of cellular response to this compound.

Q5: I am observing high variability between replicate wells in my cell viability assay. What are the common causes?

High variability can compromise the reliability of your results. Consider the following:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Pipetting technique is crucial.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To minimize this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.

  • Incomplete Solubilization of Formazan Crystals: After adding the solubilization solution in an MTT assay, ensure all formazan crystals are fully dissolved by gentle mixing or shaking before reading the absorbance.

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes of the drug or reagents.

Signaling Pathway

This compound's Potential Mechanism of Action in Cancer Cells

While the primary target of this compound is the KATP channel, its downstream effects in cancer cells are still under investigation. Based on studies of similar sulfonylureas, a potential signaling pathway is proposed below.

Glibornuride_Signaling This compound This compound KATP KATP Channel (SUR1/Kir6.x) This compound->KATP Inhibition Membrane_Depolarization Membrane Depolarization KATP->Membrane_Depolarization Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) KATP->Cell_Cycle_Arrest Impacts Ca_Influx Ca2+ Influx Membrane_Depolarization->Ca_Influx ROS Increased ROS Ca_Influx->ROS Apoptosis Apoptosis ROS->Apoptosis Proliferation Decreased Cell Proliferation Cell_Cycle_Arrest->Proliferation

Caption: Putative signaling pathway of this compound in cancer cells.

This guide is intended to provide a starting point for your experiments with this compound. Due to the variability between cell lines, it is essential to optimize these protocols for your specific experimental system.

References

Validation & Comparative

A Head-to-Head Functional Comparison of Glibornuride and Glibenclamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional properties of two second-generation sulfonylureas, glibornuride and glibenclamide. Both compounds are potent oral hypoglycemic agents that stimulate insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Mechanism of Action: Targeting the K-ATP Channel

This compound and glibenclamide share a common mechanism of action. They bind to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel in pancreatic β-cells.[1][2] This binding event inhibits the channel's activity, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+). Elevated intracellular Ca2+ levels then trigger the exocytosis of insulin-containing granules, leading to increased insulin secretion and a subsequent lowering of blood glucose levels.[1][2][3]

Quantitative Data Summary

Direct head-to-head functional assay data for this compound and glibenclamide is limited in publicly available literature. The following tables summarize the available quantitative data for each compound from various sources. It is important to note that direct comparison of values between different studies should be done with caution due to variations in experimental conditions.

Table 1: K-ATP Channel Inhibition

CompoundParameterValueSpecies/TissueComments
This compound pKi5.75Not SpecifiedBlocker of K-ATP channels.
Kd7.05 (nM assumed)Not SpecifiedBinding affinity for SUR1.[4]
Ki5.17 (nM assumed)Not SpecifiedBinding affinity for SUR2.[4]
Glibenclamide IC500.5 µMPig Urethral MyocytesInhibition of levcromakalim-induced K-ATP channel (full conductance).[5]
IC504.7 µMPig Urethral MyocytesInhibition of glibenclamide-induced sublevel conductance of K-ATP channel.[5]
IC5020 µMRecombinantInhibition of CFTR Cl- channels.

Table 2: Sulfonylurea Receptor (SUR) Selectivity

CompoundTarget(s)Selectivity Profile
This compound SUR1, SUR2Data suggests binding to both SUR1 and SUR2 subunits.[4]
Glibenclamide SUR1, SUR2A, SUR2BConsidered a non-selective K-ATP channel inhibitor.[6][7]

Experimental Protocols

K-ATP Channel Inhibition Assay (Electrophysiology)

A common method to assess the inhibitory effect of sulfonylureas on K-ATP channels is the patch-clamp technique.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound on K-ATP channel currents.

Methodology:

  • Cell Preparation: Pancreatic β-cells (e.g., from isolated islets of Langerhans) or cell lines expressing the desired K-ATP channel subunits (Kir6.2/SUR1) are used.

  • Patch-Clamp Recording: Whole-cell or inside-out patch-clamp configurations are established to record K+ currents.

  • Channel Activation: K-ATP channels are activated by a K-ATP channel opener (e.g., diazoxide) or by perfusing the intracellular side of the membrane with a low-ATP solution.

  • Compound Application: The test compound (this compound or glibenclamide) is applied at various concentrations to the extracellular or intracellular side of the membrane.

  • Data Analysis: The inhibition of the K-ATP current at each compound concentration is measured. The IC50 value is then calculated by fitting the concentration-response data to a logistic function.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a compound to potentiate glucose-stimulated insulin secretion from pancreatic islets.

Objective: To quantify the amount of insulin secreted from pancreatic islets in response to glucose and the test compound.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from animal models (e.g., mice or rats) by collagenase digestion.

  • Islet Culture: Isolated islets are cultured overnight to allow for recovery.

  • Pre-incubation: Islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

  • Stimulation: Islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) in the presence or absence of the test compound (this compound or glibenclamide) at various concentrations.

  • Sample Collection: The supernatant is collected after the incubation period.

  • Insulin Measurement: The insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The amount of insulin secreted is normalized to the islet number or protein content. The potency (EC50) and efficacy (maximal effect) of the compound are determined from the concentration-response curve.

Visualizations

Sulfonylurea_Signaling_Pathway Sulfonylurea Signaling Pathway for Insulin Secretion cluster_beta_cell Pancreatic Beta-Cell Sulfonylurea This compound or Glibenclamide SUR1 SUR1 Subunit Sulfonylurea->SUR1 Binds to K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Sulfonylurea Signaling Pathway.

K_ATP_Inhibition_Workflow Experimental Workflow for K-ATP Channel Inhibition Assay start Start cell_prep Prepare Pancreatic Beta-Cells or Expressing Cell Line start->cell_prep patch_clamp Establish Patch-Clamp (Whole-cell or Inside-out) cell_prep->patch_clamp activate_channels Activate K-ATP Channels (e.g., Diazoxide or Low ATP) patch_clamp->activate_channels apply_compound Apply this compound or Glibenclamide (Varying Concentrations) activate_channels->apply_compound record_current Record K+ Current apply_compound->record_current analyze_data Analyze Data (Calculate IC50) record_current->analyze_data end End analyze_data->end

Caption: K-ATP Inhibition Assay Workflow.

Conclusion

Both this compound and glibenclamide are effective oral hypoglycemic agents that function by inhibiting K-ATP channels in pancreatic β-cells, thereby stimulating insulin secretion. While glibenclamide is well-characterized as a non-selective sulfonylurea, the available data on this compound, though less extensive, suggests a similar mechanism of action with binding to both SUR1 and SUR2 subunits. The lack of direct head-to-head comparative studies necessitates caution when interpreting the potency and selectivity of these two compounds relative to each other. Further research with standardized functional assays is required for a definitive comparative assessment.

References

A Comparative Analysis of Glibornuride and Newer Generation Sulfonylureas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the second-generation sulfonylurea, Glibornuride, and newer generation sulfonylureas, including Glimepiride and Gliclazide. The focus is on their mechanism of action, clinical efficacy, safety profiles, and the experimental methodologies used to evaluate these parameters. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development in the field of diabetes.

Mechanism of Action: A Shared Pathway with Subtle Differences

Both this compound and newer generation sulfonylureas exert their glucose-lowering effects by stimulating insulin secretion from pancreatic β-cells.[1][2] The core mechanism involves the binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[1] This binding event initiates a cascade:

  • Closure of K-ATP Channels: The binding of the sulfonylurea to SUR1 leads to the closure of the K-ATP channel.

  • Membrane Depolarization: The closure of these channels prevents potassium efflux, leading to a depolarization of the β-cell membrane.

  • Calcium Influx: This depolarization opens voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) into the cell.[1]

  • Insulin Exocytosis: The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, leading to increased insulin secretion into the bloodstream.[1]

While the fundamental pathway is the same, there is evidence to suggest that newer generation sulfonylureas may exhibit differences in their binding affinity and selectivity for the SUR1 receptor, which could contribute to variations in their efficacy and safety profiles. For instance, some studies suggest that gliclazide binds reversibly to the SUR1 receptor, which may contribute to a lower risk of hypoglycemia compared to other sulfonylureas.

cluster_pancreatic_beta_cell Pancreatic β-Cell sulfonylurea Sulfonylurea (this compound, Glimepiride, etc.) sur1 SUR1 Receptor sulfonylurea->sur1 Binds to katp K-ATP Channel sur1->katp Closes depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-Gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin_granules Insulin Granules ca_influx->insulin_granules Triggers Exocytosis of insulin_secretion Insulin Secretion insulin_granules->insulin_secretion

Mechanism of action of sulfonylureas in pancreatic β-cells.

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trial data comparing this compound with newer generation sulfonylureas is limited, with most of the available research on this compound being from an earlier period.[1][3] However, by examining data from various studies, a comparative picture of their efficacy can be drawn.

Table 1: Comparative Efficacy of Sulfonylureas in Lowering HbA1c

SulfonylureaTypical HbA1c Reduction (as monotherapy)Study PopulationDurationReference
This compound Effective in reducing blood glucosePatients with type 2 diabetes-[1]
Glimepiride ~1.0 - 2.0%Patients with type 2 diabetes1 year
Gliclazide MR ~1.0 - 1.5%Patients with type 2 diabetes6 months
Glipizide ~1.0 - 2.0%Patients with type 2 diabetes1 year

Note: The efficacy of all sulfonylureas is dependent on the baseline HbA1c, duration of diabetes, and remaining β-cell function.

Newer generation sulfonylureas like glimepiride and gliclazide have been extensively studied and have demonstrated robust efficacy in glycemic control.

Safety Profile: Hypoglycemia, Weight Gain, and Cardiovascular Safety

The primary safety concerns with sulfonylurea therapy are the risk of hypoglycemia, the potential for weight gain, and cardiovascular safety.

Risk of Hypoglycemia

Hypoglycemia is the most common adverse effect of sulfonylureas. The risk varies among the different agents. While specific comparative data for this compound is scarce, studies on newer generation sulfonylureas provide valuable insights.

Table 2: Comparative Risk of Hypoglycemia

SulfonylureaIncidence of Hypoglycemia (Severe)Incidence of Hypoglycemia (Any)Key Findings from Comparative StudiesReference
This compound Data not available in direct comparisonReported as a side effectOlder studies confirm its hypoglycemic potential.
Glimepiride Lower than GlyburideVariable, generally lower than older agentsAssociated with a lower incidence of hypoglycemia compared to glyburide.
Gliclazide MR Lower than Glyburide and GlimepirideGenerally considered to have a lower riskSeveral studies suggest a favorable hypoglycemia profile.
Glipizide Lower than GlyburideVariable
Effect on Body Weight

Sulfonylurea therapy is often associated with a modest increase in body weight.

Table 3: Comparative Effect on Body Weight

SulfonylureaAverage Change in Body WeightStudy DetailsReference
This compound Data not available in direct comparison-
Glimepiride Modest increase or weight neutralitySome studies suggest less weight gain compared to other sulfonylureas.
Gliclazide Modest increaseSimilar to other sulfonylureas.
Glipizide Modest increase
Cardiovascular Safety

The cardiovascular safety of sulfonylureas has been a topic of debate for many years. However, large-scale cardiovascular outcome trials (CVOTs) for newer generation sulfonylureas have provided more clarity. There is a lack of modern CVOT data for this compound. For newer agents like glimepiride, the CAROLINA trial showed non-inferiority to the DPP-4 inhibitor linagliptin in terms of cardiovascular outcomes.

Experimental Protocols

For researchers aiming to conduct comparative studies, the following are detailed methodologies for key experiments.

Radioligand Binding Assay for Sulfonylurea Receptor (SUR1)

This assay is used to determine the binding affinity of sulfonylureas to the SUR1 receptor.

Objective: To quantify the binding affinity (Kd) and the maximal number of binding sites (Bmax) of a test sulfonylurea to the SUR1 receptor.

Materials:

  • Membrane preparations from cells expressing SUR1 (e.g., COS-7 cells transfected with SUR1 cDNA).

  • Radiolabeled sulfonylurea (e.g., [3H]glibenclamide).

  • Unlabeled test sulfonylurea (e.g., this compound, Glimepiride).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing SUR1 in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Binding Reaction: In a series of tubes, incubate a fixed amount of membrane protein with a constant concentration of the radiolabeled sulfonylurea and increasing concentrations of the unlabeled test sulfonylurea.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. Use non-linear regression to calculate the IC50, which can then be used to determine the Ki (inhibition constant).

cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation binding Binding Reaction (Radioligand + Unlabeled Ligand) prep->binding incubation Incubation (Equilibrium) binding->incubation filtration Filtration (Separate Bound/Free) incubation->filtration washing Washing filtration->washing quantification Quantification (Scintillation Counting) washing->quantification analysis Data Analysis (IC50, Ki) quantification->analysis

References

Validating Glibenclamide Target Engagement in Living Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key methodologies for validating the target engagement of glibenclamide (also known as glyburide) in living cells. Glibenclamide, a widely used sulfonylurea drug for type 2 diabetes, primarily targets the Sulfonylurea Receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells.[1][2] Confirming that a drug candidate interacts with its intended target within a cellular environment is a critical step in drug discovery and development.[3][4] This document outlines and compares three prominent techniques for this purpose: the Cellular Thermal Shift Assay (CETSA), fluorescence-based assays, and chemical proteomics.

Glibenclamide's Mechanism of Action

Glibenclamide binds to the SUR1 subunit of the K-ATP channel on pancreatic β-cells.[2][5] This binding event closes the channel, leading to membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, causing an influx of Ca2+ ions. This increase in intracellular calcium triggers the fusion of insulin-containing granules with the cell membrane and subsequent insulin secretion.[2][5]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glibenclamide Glibenclamide SUR1 SUR1 Glibenclamide->SUR1 Binds to Kir6_2 Kir6.2 (K-ATP Channel) SUR1->Kir6_2 Inhibits Depolarization Membrane Depolarization Kir6_2->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Depolarization->Ca_Channel Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

Caption: Glibenclamide's Signaling Pathway in Pancreatic β-cells.

Comparison of Target Engagement Validation Methods

The choice of a target engagement validation method depends on various factors, including the specific research question, available resources, and the desired throughput. The following table summarizes the key characteristics of CETSA, fluorescence-based assays, and chemical proteomics.

FeatureCellular Thermal Shift Assay (CETSA)Fluorescence-Based Assays (e.g., FRET, FP)Chemical Proteomics (e.g., DARTS)
Principle Ligand binding alters the thermal stability of the target protein.[6][7]Measures changes in fluorescence properties (e.g., energy transfer, polarization) upon ligand binding.Ligand binding protects the target protein from proteolysis.[8]
Labeling Requirement Label-free for endogenous proteins.[6][7]Requires fluorescently labeled ligands or proteins.Label-free for both ligand and protein.[8]
Throughput Moderate to high, adaptable to 384-well format.[9]High, suitable for screening large compound libraries.Low to moderate, can be scaled with mass spectrometry.[8]
Quantitative Nature Quantitative, provides dose-response curves (ITDRF).[8]Quantitative, provides binding affinities (Kd, Ki).Semi-quantitative, can show dose-dependent protection.[8]
Cellular Context Can be performed in intact cells, cell lysates, and tissues.[9]Typically performed in cell lysates or with purified components, but can be adapted for live cells.Primarily performed in cell lysates.[8]
Advantages - Measures engagement with endogenous, unmodified protein in a native environment. - Broadly applicable to various targets.[6][7]- High sensitivity and throughput. - Provides direct measurement of binding affinity.- No modification of drug or target is required. - Provides direct evidence of a physical interaction.[8]
Limitations - Not all protein-ligand interactions result in a significant thermal shift. - Requires specific antibodies for detection (Western blot-based).[7]- Requires synthesis of fluorescent probes, which can alter binding properties. - Potential for artifacts from fluorescent tags.- Not all binding events confer protection from proteolysis. - Requires optimization of protease digestion conditions.[8]

Quantitative Data: Binding Affinities of SUR1 Ligands

The following table presents the binding affinities (Ki or IC50 values) of glibenclamide and alternative sulfonylureas for the SUR1 receptor. These alternatives can be used as positive or negative controls in target engagement studies.

CompoundTargetBinding Affinity (Ki or IC50)Reference
Glibenclamide SUR1/Kir6.2~0.40 nM (KD)[10]
Repaglinide SUR1/Kir6.2~21 nM (IC50)[11]
Gliclazide SUR1/Kir6.2Binds with high affinity to SUR1[12]
Tolbutamide SUR1/Kir6.2~26 µM (IC50, displaces [3H]repaglinide)[11]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol describes a Western blot-based CETSA to validate glibenclamide's engagement with SUR1 in a pancreatic β-cell line (e.g., INS-1).

Materials:

  • INS-1 cells

  • Glibenclamide

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibody against SUR1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • PCR tubes and thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot equipment

Workflow:

A 1. Cell Treatment: Incubate INS-1 cells with Glibenclamide or DMSO. B 2. Heating: Aliquot cells and heat at a range of temperatures (e.g., 40-70°C). A->B C 3. Lysis: Lyse cells to release soluble proteins. B->C D 4. Centrifugation: Pellet aggregated proteins. C->D E 5. Supernatant Collection: Collect the supernatant containing soluble proteins. D->E F 6. Western Blot: Analyze SUR1 levels in the supernatant by SDS-PAGE and Western blotting. E->F G 7. Data Analysis: Plot soluble SUR1 vs. temperature to generate melting curves. F->G

Caption: Experimental Workflow for CETSA.

Procedure:

  • Cell Culture and Treatment: Culture INS-1 cells to ~80% confluency. Treat cells with varying concentrations of glibenclamide or DMSO for 1-2 hours at 37°C.

  • Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis: Add lysis buffer to each tube and incubate on ice for 30 minutes with gentle vortexing.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for SUR1, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate. Quantify the band intensities and plot the relative amount of soluble SUR1 as a function of temperature for both glibenclamide-treated and control samples. A shift in the melting curve to a higher temperature in the presence of glibenclamide indicates target engagement.

Fluorescence Polarization (FP) Assay

This protocol outlines a competitive fluorescence polarization assay to measure the binding of glibenclamide to purified SUR1.

Materials:

  • Purified, soluble SUR1 protein

  • Fluorescently labeled glibenclamide analog (tracer)

  • Unlabeled glibenclamide

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Tracer and Protein Titration: Determine the optimal concentrations of the fluorescent tracer and SUR1 protein. The tracer concentration should be low (typically in the low nanomolar range) and the protein concentration should be sufficient to yield a significant polarization signal upon binding.

  • Competitive Binding Assay:

    • Prepare a serial dilution of unlabeled glibenclamide.

    • In a 384-well plate, add the assay buffer, the fluorescent tracer (at its optimal concentration), and the serially diluted unlabeled glibenclamide.

    • Initiate the binding reaction by adding the SUR1 protein (at its optimal concentration) to all wells.

    • Include controls for no protein (minimum polarization) and no competitor (maximum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the unlabeled glibenclamide concentration. Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, from which the Ki (inhibition constant) can be calculated.

Chemical Proteomics: Drug Affinity Responsive Target Stability (DARTS)

This protocol describes a basic DARTS experiment to identify proteins that are protected from proteolysis by glibenclamide binding.

Materials:

  • Cell lysate from a relevant cell line (e.g., INS-1)

  • Glibenclamide

  • DMSO (vehicle control)

  • Protease (e.g., thermolysin or pronase)

  • Protease inhibitor

  • SDS-PAGE and Western blot equipment or mass spectrometer

Procedure:

  • Lysate Preparation: Prepare a cell lysate in a buffer that does not interfere with protein-drug binding or protease activity.

  • Drug Incubation: Incubate aliquots of the cell lysate with glibenclamide or DMSO for 1 hour at room temperature.

  • Proteolysis: Add a protease to each lysate aliquot and incubate for a specific time (e.g., 10-30 minutes) at a specific temperature (e.g., 25-37°C). The protease concentration and incubation time need to be optimized to achieve partial digestion of the proteome.

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor and/or by heat inactivation.

  • Analysis:

    • Western Blot: Analyze the samples by SDS-PAGE and Western blotting using an antibody against SUR1. An increase in the intensity of the SUR1 band in the glibenclamide-treated sample compared to the control indicates protection from proteolysis and therefore, target engagement.

    • Mass Spectrometry: For a proteome-wide analysis, the digested samples can be analyzed by mass spectrometry to identify all proteins that are protected by glibenclamide.

Logical Comparison of Methodologies

cluster_question Primary Research Question cluster_methods Recommended Method Q1 Confirm binding to a known target in a physiological context? M1 CETSA Q1->M1 Ideal for endogenous protein engagement Q2 Screen a large library for binders to a purified target? M2 Fluorescence-Based Assays Q2->M2 High-throughput screening capability Q3 Identify unknown targets or off-targets? M3 Chemical Proteomics Q3->M3 Unbiased, proteome-wide approach

Caption: Choosing the Right Target Engagement Assay.

References

A Comparative Guide to the Efficacy of Glibornuride and Novel Incretin Mimetics in Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the second-generation sulfonylurea, glibornuride, and novel incretin mimetics, including glucagon-like peptide-1 receptor agonists (GLP-1 RAs) and dipeptidyl peptidase-4 (DPP-4) inhibitors, in the management of type 2 diabetes mellitus. The comparison is based on available experimental data for key clinical endpoints.

Executive Summary

This compound, a sulfonylurea, enhances insulin secretion by directly stimulating pancreatic beta cells. Novel incretin mimetics, such as GLP-1 RAs and DPP-4 inhibitors, work through the incretin system to provide glucose-dependent insulin secretion, suppress glucagon release, and offer additional metabolic benefits.

Clinical evidence suggests that while both classes of drugs effectively lower HbA1c levels, incretin mimetics, particularly GLP-1 RAs, offer advantages in terms of weight management and a lower risk of hypoglycemia.

Quantitative Data Comparison

The following tables summarize the quantitative data from key clinical trials comparing a second-generation sulfonylurea (glimepiride) with novel incretin mimetics.

Table 1: Comparison of Efficacy on Glycated Hemoglobin (HbA1c)

Drug ClassDrugDosageComparatorBaseline HbA1c (%)Mean Change in HbA1c (%)Study
SulfonylureaGlimepiride8 mg/dayLiraglutide~8.2-0.51LEAD-3 Mono
GLP-1 RALiraglutide1.2 mg/dayGlimepiride~8.2-0.84LEAD-3 Mono
GLP-1 RALiraglutide1.8 mg/dayGlimepiride~8.2-1.14LEAD-3 Mono
SulfonylureaGlimepiride1-6 mg/daySitagliptin, Liraglutide, Insulin Glargine7.5Time to A1C ≥7% (median years): ~2.2GRADE
DPP-4 InhibitorSitagliptin100 mg/dayGlimepiride, Liraglutide, Insulin Glargine7.5Time to A1C ≥7% (median years): ~1.9GRADE
GLP-1 RALiraglutide1.8 mg/dayGlimepiride, Sitagliptin, Insulin Glargine7.5Time to A1C ≥7% (median years): ~2.4GRADE

Table 2: Comparison of Effects on Body Weight

Drug ClassDrugDosageComparatorBaseline Mean Weight (kg)Mean Change in Body Weight (kg)Study
SulfonylureaGlimepiride8 mg/dayLiraglutideNot Reported+1.0LEAD-3 Mono
GLP-1 RALiraglutide1.2 mg/dayGlimepirideNot Reported-2.05LEAD-3 Mono
GLP-1 RALiraglutide1.8 mg/dayGlimepirideNot Reported-2.45LEAD-3 Mono
SulfonylureaGlimepiride1-6 mg/daySitagliptin, Liraglutide, Insulin Glargine~96-0.8GRADE
DPP-4 InhibitorSitagliptin100 mg/dayGlimepiride, Liraglutide, Insulin Glargine~96-0.7GRADE
GLP-1 RALiraglutide1.8 mg/dayGlimepiride, Sitagliptin, Insulin Glargine~96-2.0GRADE

Table 3: Comparison of Hypoglycemia Risk

Drug ClassDrugDosageComparatorIncidence of Minor Hypoglycemia (%)Study
SulfonylureaGlimepiride4 mg/day (with metformin)Liraglutide17LEAD-2
GLP-1 RALiraglutide1.2 mg/day (with metformin)Glimepiride~3LEAD-2
GLP-1 RALiraglutide1.8 mg/day (with metformin)Glimepiride~3LEAD-2
SulfonylureaGlimepiride1-6 mg/day (with metformin)Sitagliptin, Liraglutide, Insulin GlargineHigher incidence of severe hypoglycemiaGRADE
DPP-4 InhibitorSitagliptin100 mg/day (with metformin)Glimepiride, Liraglutide, Insulin GlargineLower incidence of severe hypoglycemiaGRADE
GLP-1 RALiraglutide1.8 mg/day (with metformin)Glimepiride, Sitagliptin, Insulin GlargineLower incidence of severe hypoglycemiaGRADE

Signaling Pathways

The mechanisms of action for this compound and incretin mimetics are distinct, targeting different aspects of glucose homeostasis.

Glibornuride_Signaling_Pathway cluster_beta_cell Pancreatic Beta Cell This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds to KATP_channel ATP-sensitive K+ Channel (KATP) SUR1->KATP_channel Closes Depolarization Membrane Depolarization KATP_channel->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Triggers Insulin Insulin Insulin_exocytosis->Insulin Release of

This compound's mechanism of action in pancreatic beta cells.

Incretin_Mimetics_Signaling_Pathway cluster_L_cell Intestinal L-Cell cluster_bloodstream Bloodstream cluster_pancreas Pancreas Food Food Intake GLP1_release GLP-1 Release Food->GLP1_release GLP1 GLP-1 GLP1_release->GLP1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degraded by GLP1R GLP-1 Receptor GLP1->GLP1R Activates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 cAMP cAMP Increase GLP1R->cAMP Glucagon_secretion Glucagon Secretion GLP1R->Glucagon_secretion Inhibits Insulin_synthesis Insulin Synthesis & Secretion cAMP->Insulin_synthesis Promotes GLP1_RA GLP-1 Receptor Agonist GLP1_RA->GLP1R Directly Activates DPP4_inhibitor DPP-4 Inhibitor DPP4_inhibitor->DPP4 Inhibits

Mechanism of action of incretin mimetics (GLP-1 RAs and DPP-4 Inhibitors).

Experimental Protocols

The following outlines a general experimental protocol for a randomized, double-blind, active-controlled clinical trial comparing a sulfonylurea with a novel incretin mimetic, based on the designs of studies like LEAD-3 Mono and GRADE.

1. Study Design:

  • Type: Randomized, double-blind, double-dummy, parallel-group, active-controlled, multicenter clinical trial.

  • Duration: Typically 26 to 52 weeks for primary endpoint assessment, with potential for longer-term follow-up.

2. Patient Population:

  • Inclusion Criteria:

    • Adults (e.g., 18-80 years) with a diagnosis of type 2 diabetes mellitus.

    • Inadequate glycemic control on diet and exercise alone or on a stable dose of metformin monotherapy (e.g., HbA1c between 7.0% and 10.0%).

    • Body Mass Index (BMI) within a specified range (e.g., 25-45 kg/m ²).

  • Exclusion Criteria:

    • History of type 1 diabetes, diabetic ketoacidosis, or pancreatitis.

    • Significant renal or hepatic impairment.

    • Use of other glucose-lowering agents within a specified washout period.

3. Intervention and Control:

  • Intervention Group: Novel incretin mimetic (e.g., Liraglutide 1.8 mg once daily via subcutaneous injection or Sitagliptin 100 mg once daily orally). A placebo dummy corresponding to the active comparator is also administered to maintain blinding.

  • Active Comparator Group: Sulfonylurea (e.g., Glimepiride up-titrated to a maximum of 8 mg once daily orally). A placebo dummy corresponding to the incretin mimetic is also administered.

4. Endpoints:

  • Primary Efficacy Endpoint: Change in HbA1c from baseline to the end of the treatment period.

  • Secondary Efficacy Endpoints:

    • Change in body weight from baseline.

    • Change in fasting plasma glucose (FPG).

    • Proportion of patients achieving a target HbA1c (e.g., <7.0%).

    • Changes in markers of beta-cell function and insulin resistance (e.g., HOMA-B, HOMA-IR).

  • Safety Endpoints:

    • Incidence and severity of adverse events, with a particular focus on hypoglycemia.

    • Changes in vital signs, electrocardiograms (ECGs), and laboratory safety parameters.

5. Assessments:

  • HbA1c, FPG, and body weight are typically measured at baseline and at regular intervals throughout the study (e.g., every 4-12 weeks).

  • Adverse events are recorded at each study visit. Hypoglycemic events are often self-reported by patients and confirmed by blood glucose measurements.

6. Statistical Analysis:

  • The primary efficacy endpoint is typically analyzed using an analysis of covariance (ANCOVA) model with treatment as a factor and baseline HbA1c as a covariate.

  • Non-inferiority and/or superiority of the incretin mimetic to the sulfonylurea is assessed based on a pre-specified margin.

  • Safety data are summarized descriptively.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization GroupA Group A: Novel Incretin Mimetic + Placebo for Sulfonylurea Randomization->GroupA GroupB Group B: Sulfonylurea + Placebo for Incretin Mimetic Randomization->GroupB Treatment Treatment Period (e.g., 52 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (HbA1c, Weight, Safety) Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis

A generalized workflow for a comparative clinical trial of antidiabetic agents.

Conclusion

Based on the available evidence from comparative clinical trials involving second-generation sulfonylureas and novel incretin mimetics, it can be concluded that:

  • Glycemic Control: Both drug classes demonstrate efficacy in reducing HbA1c levels. However, higher doses of GLP-1 RAs may offer superior glycemic control compared to sulfonylureas.

  • Body Weight: Incretin mimetics, particularly GLP-1 RAs, are associated with weight loss, whereas sulfonylureas are often associated with modest weight gain.

  • Hypoglycemia Risk: The risk of hypoglycemia is significantly lower with incretin mimetics compared to sulfonylureas, as their mechanism of insulin secretion is glucose-dependent.

For drug development professionals, these findings highlight the therapeutic advantages of targeting the incretin system for the management of type 2 diabetes, offering a more favorable profile in terms of weight management and safety from hypoglycemia compared to traditional insulin secretagogues like sulfonylureas. Further head-to-head trials directly comparing this compound with a range of novel incretin mimetics would be beneficial to confirm these findings for this specific agent.

Assessing the Cardiovascular Safety Profile of Glibornuride Versus Other Sulfonylureas: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cardiovascular safety of sulfonylureas, a widely used class of oral hypoglycemic agents for the management of type 2 diabetes, has been a subject of ongoing debate. This guide provides a comprehensive comparison of the cardiovascular safety profile of glibornuride against other commonly prescribed sulfonylureas, including glimepiride, gliclazide, glipizide, and glibenclamide (glyburide). The information is supported by experimental data from key clinical trials and observational studies, with a focus on major adverse cardiovascular events (MACE), myocardial infarction, stroke, and cardiovascular mortality.

Executive Summary

While extensive cardiovascular outcome data are available for second-generation sulfonylureas such as glimepiride and gliclazide, there is a notable scarcity of robust, direct comparative cardiovascular safety data for this compound. The available evidence for other sulfonylureas suggests a heterogeneous cardiovascular risk profile within the class, likely influenced by their differing selectivity for the pancreatic (SUR1) versus cardiovascular (SUR2A/2B) sulfonylurea receptors. Gliclazide and glimepiride appear to have a more favorable cardiovascular safety profile compared to glibenclamide and glipizide. Due to the limited data, the cardiovascular safety of this compound can only be inferred based on its pharmacological properties and indirect comparisons.

Comparative Analysis of Cardiovascular Outcomes

The following tables summarize the quantitative data from major clinical trials and observational studies comparing the cardiovascular outcomes of various sulfonylureas.

Table 1: Cardiovascular Outcomes of Sulfonylureas in Major Clinical Trials

Trial (Year)ComparisonKey Cardiovascular OutcomesHazard Ratio (95% CI)
CAROLINA (2019) [1][2]Glimepiride vs. Linagliptin3-Point MACE (CV death, non-fatal MI, non-fatal stroke)0.98 (0.84 - 1.14) (non-inferior)
CV Death1.00 (0.81 - 1.24)
ADVANCE (2008) [3][4][5]Intensive (Gliclazide-based) vs. Standard Glucose ControlMajor Macrovascular Events (CV death, non-fatal MI, non-fatal stroke)0.94 (0.84 - 1.06)
CV Death0.88 (0.74 - 1.04)
UKPDS (1998) [6][7][8]Intensive (Chlorpropamide, Glibenclamide) vs. Conventional ControlMyocardial Infarction16% risk reduction (p=0.052)
All-cause Mortality6% risk reduction (NS)

Table 2: Comparative Cardiovascular Risk from Observational Studies and Meta-Analyses

Study (Year)ComparisonKey Cardiovascular OutcomeKey Findings
Turchin et al. (2025)[9][10]Glipizide vs. DPP-4 inhibitors5-year risk of MACE-4 (MI, stroke, HF hospitalization, CV death)Glipizide associated with a 13% increased risk of MACE-4 compared to DPP-4 inhibitors.[9][10]
Turchin et al. (2025)[9][10]Glimepiride vs. DPP-4 inhibitors5-year risk of MACE-4Smaller and less clear effects on MACE-4 risk compared to glipizide.[9]
Turchin et al. (2025)[9][10]Glyburide vs. DPP-4 inhibitors5-year risk of MACE-4Smaller and less clear effects on MACE-4 risk compared to glipizide.[9]
Jørgensen et al. (2011)[11]Glyburide vs. MetforminCardiovascular Mortality (post-MI with PCI)Increased risk of CV mortality with glyburide (HR 2.91, 95% CI 1.26–6.72).[11]
Schramm et al. (2011)[12]Sulfonylurea users vs. non-usersCoronary Heart Disease (CHD)Longer duration of sulfonylurea use associated with a higher risk of CHD.[12]
Monami et al. (2013)[13]Meta-analysis of RCTsCardiovascular SafetyNeutral outcomes for sulfonylureas as a class.[13]
Azoulay & Suissa (2017)[13]Meta-regression of observational studiesCardiovascular RiskIncreased cardiovascular risk for sulfonylureas versus comparators (often metformin).[13]

Mechanism of Action and Cardiovascular Implications

Sulfonylureas exert their glucose-lowering effect by binding to the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, leading to insulin secretion. However, they also interact with SUR2A and SUR2B subunits present in cardiac and vascular smooth muscle cells, respectively. The differential selectivity for these receptor subtypes is believed to be a key determinant of their cardiovascular effects.

Blockade of K-ATP channels in cardiomyocytes (SUR2A) can interfere with ischemic preconditioning, a natural protective mechanism of the heart against ischemic injury.[14] Sulfonylureas with lower selectivity for SUR1 over SUR2A may therefore be associated with a higher cardiovascular risk.

SU Sulfonylurea SUR1 Pancreatic SUR1 SU->SUR1 Binds (High Selectivity for Gliclazide) SUR2A Cardiac SUR2A SU->SUR2A Binds (Lower Selectivity for Gliclazide) Insulin Insulin Secretion SUR1->Insulin Stimulates IPC Ischemic Preconditioning SUR2A->IPC Inhibits Glucose Lower Blood Glucose Insulin->Glucose CV_Protection Cardioprotection IPC->CV_Protection Leads to CV_Risk Potential CV Risk IPC->CV_Risk Inhibition leads to

Caption: Sulfonylurea signaling pathway and its cardiovascular implications.

Experimental Protocols

Detailed methodologies for key clinical trials are crucial for interpreting their findings.

CAROLINA Trial (Cardiovascular Outcome Study of Linagliptin versus Glimepiride in Patients with Type 2 Diabetes)
  • Objective: To assess the cardiovascular safety of linagliptin compared to glimepiride in patients with type 2 diabetes and elevated cardiovascular risk.[1][2]

  • Design: Randomized, double-blind, active-controlled, non-inferiority trial.[15][16]

  • Participants: 6,033 adults with type 2 diabetes, HbA1c between 6.5% and 8.5%, and elevated cardiovascular risk.[1][2]

  • Intervention: Linagliptin (5 mg once daily) versus glimepiride (1-4 mg once daily), in addition to standard of care.[1][2]

  • Primary Outcome: Time to first occurrence of the 3-point MACE: cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[1][2]

  • Duration: Median follow-up of 6.3 years.[1][2]

ADVANCE Trial (Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation)
  • Objective: To determine whether intensive glucose control with a gliclazide-based regimen would reduce the risk of major macrovascular and microvascular events compared to standard care.[4][5]

  • Design: 2x2 factorial, randomized, controlled trial.[3][17]

  • Participants: 11,140 patients with type 2 diabetes at high risk for vascular events.[3][5]

  • Intervention: Intensive glucose control (target HbA1c ≤6.5%) with gliclazide MR plus other drugs as needed, versus standard glucose control based on local guidelines.[3][5]

  • Primary Outcome: A composite of major macrovascular events (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke) and major microvascular events (new or worsening nephropathy or retinopathy).[4]

  • Duration: Mean follow-up of 5 years.

UKPDS (United Kingdom Prospective Diabetes Study)
  • Objective: To determine whether intensive blood glucose control with either sulfonylureas or insulin reduces the risk of diabetic complications in newly diagnosed type 2 diabetes patients compared to conventional dietary control.[6][7][8]

  • Design: Randomized, multicenter trial.[7][8][18]

  • Participants: 5,102 patients with newly diagnosed type 2 diabetes.[7][8]

  • Intervention: Intensive policy with a sulfonylurea (chlorpropamide or glibenclamide) or insulin, aiming for fasting plasma glucose <6 mmol/L, versus a conventional policy with diet therapy.[18]

  • Primary Endpoints: Any diabetes-related endpoint, diabetes-related death, and all-cause mortality.[18]

  • Duration: Median follow-up of 10 years.[7][8]

Visualization of Experimental Workflow

Start Patient Screening (T2D with High CV Risk) Randomization Randomization Start->Randomization GroupA This compound (or other SU) Randomization->GroupA GroupB Active Comparator SU (e.g., Glimepiride) Randomization->GroupB GroupC Placebo / Other Class (e.g., DPP-4i) Randomization->GroupC FollowUp Follow-up Period (e.g., 5 years) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp Endpoint Primary Endpoint Assessment (MACE) FollowUp->Endpoint

Caption: Generalized workflow for a cardiovascular outcome trial of sulfonylureas.

Conclusion and Future Directions

The available evidence suggests a varied cardiovascular safety profile among sulfonylureas. Gliclazide and glimepiride appear to be associated with a lower risk of cardiovascular events compared to older agents like glibenclamide and glipizide. This is potentially due to their higher selectivity for pancreatic SUR1 over cardiovascular SUR2 receptors.

Crucially, there is a significant lack of dedicated cardiovascular outcome trials for this compound. While some studies have included this compound, they have not provided specific data on its cardiovascular safety in comparison to other sulfonylureas.[19][20] Therefore, a definitive assessment of its cardiovascular risk profile is not possible at this time.

For researchers and drug development professionals, this highlights a critical knowledge gap. Future research should prioritize head-to-head cardiovascular outcome trials directly comparing this compound with other sulfonylureas and newer classes of antidiabetic drugs. Such studies are essential to provide a clearer understanding of the benefit-risk profile of this compound and to guide evidence-based clinical decision-making. In the interim, the choice of sulfonylurea should be individualized, taking into account the patient's cardiovascular risk profile and the available evidence for each agent.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Glibornuride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of Glibornuride

This document provides essential procedural guidance for the safe and compliant disposal of this compound, a sulfonylurea compound used in research and pharmaceutical development. Adherence to these protocols is critical for laboratory safety, environmental protection, and regulatory compliance.

I. Understanding the Regulatory Framework

The disposal of chemical waste, including pharmaceutical compounds like this compound, is governed by stringent federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste.[1][2] Pharmaceutical waste can be classified as hazardous if it is specifically listed by the EPA (as a P- or U-listed waste) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] this compound is not specifically listed as a P- or U-listed hazardous waste. Therefore, its classification as hazardous depends on its specific characteristics in the form it is being discarded.

  • Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances.[1] this compound is not currently classified as a controlled substance.

II. This compound Waste Classification

The critical first step in proper disposal is determining whether your this compound waste is hazardous or non-hazardous.

Step 1: Hazardous Waste Determination

A thorough evaluation of the this compound waste stream is necessary. This includes the pure active pharmaceutical ingredient (API), unused formulations, and any contaminated materials (e.g., personal protective equipment, labware).

  • Characteristic Hazardous Waste: While this compound is not a listed hazardous waste, it must be evaluated for the following characteristics:

    • Ignitability: Does the waste have a flashpoint of less than 60°C (140°F)?

    • Corrosivity: Does the aqueous waste have a pH of less than or equal to 2 or greater than or equal to 12.5?

    • Reactivity: Is the waste unstable, explosive, or does it react violently with water?

    • Toxicity: Does the waste contain contaminants at concentrations at or above the regulatory levels defined by the Toxicity Characteristic Leaching Procedure (TCLP)?

Step 2: Segregation

Proper segregation of waste is paramount to ensure safety and compliance.

  • Hazardous this compound Waste: If the waste is determined to be hazardous, it must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Non-Hazardous this compound Waste: If the waste is definitively determined to be non-hazardous, it should still be managed as a chemical waste and not disposed of in the regular trash or down the drain.[3]

III. Quantitative Data

While specific regulatory disposal limits for this compound are not established, the following toxicological data is available for reference. This information may be useful for a general toxicological assessment but should not be used to self-classify waste without consulting a qualified professional.

Data PointValueSpeciesRoute
Oral LD50> 10 g/kgRatOral

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.

IV. Disposal Procedures

The following step-by-step procedures outline the recommended disposal pathway for this compound waste generated in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step 2: Waste Collection

  • Solid Waste: Collect solid this compound waste (e.g., unused powder, contaminated weigh boats, and filter papers) in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof, and clearly labeled container.

  • Sharps: Any sharps contaminated with this compound (e.g., needles, syringes, broken glass) must be disposed of in a designated sharps container.

Step 3: Labeling

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste" (if applicable)

  • The full chemical name: "this compound"

  • The specific contents and concentration

  • The date of accumulation

Step 4: Storage

Store this compound waste in a designated satellite accumulation area that is secure and away from incompatible materials.

Step 5: Disposal

  • Engage a Certified Waste Management Vendor: All this compound waste, whether classified as hazardous or non-hazardous chemical waste, should be disposed of through your institution's EHS department and a licensed and certified hazardous waste management company.[4]

  • Incineration: High-temperature incineration at a permitted facility is the preferred method for the disposal of pharmaceutical waste.[1]

  • Never dispose of this compound down the drain or in the regular trash. This is to prevent environmental contamination and potential harm to aquatic life.[4]

V. Experimental Protocols: Degradation for Disposal

While specific, validated experimental protocols for the degradation of this compound for disposal purposes are not widely published, the chemical structure of sulfonylureas suggests potential degradation pathways. These should only be considered for research purposes and not as a primary means of on-site waste treatment without thorough validation and regulatory approval.

  • Hydrolysis: Sulfonylurea compounds can undergo hydrolysis, particularly under strong acidic or basic conditions. This process would likely cleave the sulfonylurea bridge.

  • Oxidation: Strong oxidizing agents may also be capable of degrading the this compound molecule.

It is critical to note that any on-site treatment of hazardous waste requires specific permits and is highly regulated. It is strongly recommended to rely on professional waste management services for the disposal of this compound.

VI. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Glibornuride_Disposal_Workflow start This compound Waste Generated waste_assessment Perform Waste Assessment (Solid, Liquid, Contaminated Materials) start->waste_assessment is_hazardous Is the waste hazardous? (Ignitable, Corrosive, Reactive, Toxic) waste_assessment->is_hazardous hazardous_waste Collect in Labeled Hazardous Waste Container is_hazardous->hazardous_waste Yes non_hazardous_waste Collect in Labeled Non-Hazardous Chemical Waste Container is_hazardous->non_hazardous_waste No storage Store in Designated Satellite Accumulation Area hazardous_waste->storage non_hazardous_waste->storage disposal Arrange for Pickup by Certified Hazardous Waste Vendor storage->disposal end Proper Disposal via Incineration disposal->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for Handling Glibornuride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients is paramount. This document provides immediate and essential safety and logistical information for the handling of Glibornuride, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal guidelines to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate PPE. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Additionally, it may cause respiratory irritation.[1] Adherence to the following PPE guidelines is mandatory to mitigate exposure risks.

Core PPE Requirements:

Hazard CategoryGHS Hazard StatementRecommended Personal Protective Equipment
Acute Oral Toxicity H302: Harmful if swallowedEngineering controls (fume hood), laboratory coat, gloves, and eye protection to prevent accidental ingestion.
Skin Irritation H315: Causes skin irritationChemical-resistant gloves and a laboratory coat are required. Ensure gloves are properly selected and changed frequently.
Eye Irritation H319: Causes serious eye irritationTightly fitting safety goggles are mandatory. A face shield should be used in situations with a high risk of splashing.[1]
Respiratory Irritation H335: May cause respiratory irritationWork in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

Experimental Workflow for Safe Handling

The following workflow diagram outlines the essential steps for safely handling this compound in a laboratory setting, from preparation to disposal. Adherence to this procedural flow is critical for minimizing risk.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal risk_assessment 1. Conduct Risk Assessment ppe_selection 2. Select Appropriate PPE risk_assessment->ppe_selection don_ppe 3. Don PPE Correctly ppe_selection->don_ppe fume_hood 4. Work in a Fume Hood don_ppe->fume_hood weighing 5. Weigh/Handle this compound fume_hood->weighing decontamination 6. Decontaminate Work Surfaces weighing->decontamination doff_ppe 7. Doff PPE Correctly decontamination->doff_ppe waste_disposal 8. Dispose of Waste doff_ppe->waste_disposal

Caption: Workflow for Safe this compound Handling.

Detailed Protocols

1. Risk Assessment: Before handling this compound, a thorough risk assessment must be conducted. This includes reviewing the Safety Data Sheet (SDS) to understand the specific hazards, evaluating the quantities being used, and assessing the potential for aerosol or dust generation.

2. Personal Protective Equipment (PPE) Selection and Use: Based on the risk assessment, the appropriate PPE must be selected.

  • Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[1] A face shield (minimum 8-inch) is required when there is a risk of splashing.[1]

  • Hand Protection: Chemical-resistant gloves must be worn.[1] While the specific glove type and breakthrough time are not detailed in the available SDS, for compounds with similar hazards, nitrile gloves are a common recommendation. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected.

  • Skin and Body Protection: A laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: All handling of this compound powder should be performed in a certified chemical fume hood to control exposure to dust and aerosols.[1] If a fume hood is not available, a NIOSH-approved respirator appropriate for particulate matter should be used.

3. Donning and Doffing PPE: A standardized procedure for donning and doffing PPE is critical to prevent cross-contamination.

cluster_donning Donning Procedure cluster_doffing Doffing Procedure don_gown 1. Lab Coat/Gown don_mask 2. Mask/Respirator don_gown->don_mask don_goggles 3. Goggles/Face Shield don_mask->don_goggles don_gloves 4. Gloves don_goggles->don_gloves doff_gloves 1. Gloves doff_goggles 2. Goggles/Face Shield doff_gloves->doff_goggles doff_gown 3. Lab Coat/Gown doff_goggles->doff_gown doff_mask 4. Mask/Respirator doff_gown->doff_mask wash_hands 5. Wash Hands doff_mask->wash_hands

Caption: PPE Donning and Doffing Sequence.

4. Spill and Emergency Procedures:

  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[1]

  • If Swallowed: Rinse mouth with water and consult a physician.[1]

  • Spills: In the event of a spill, evacuate the area. Use appropriate personal protective equipment. Absorb the spill with an inert material and place it in a suitable, closed container for disposal as hazardous waste.[1] Do not let the product enter drains.[1]

Disposal Plan

All waste generated from the handling of this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

Waste Management Protocol:

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste (Contaminated gloves, wipes, etc.) Labeled, sealed hazardous waste containerCollect in a designated, closed container. Arrange for disposal through an approved hazardous waste management service.
Liquid Waste (Solutions containing this compound) Labeled, sealed hazardous waste containerDo not pour down the drain. Collect in a compatible, sealed container and dispose of as hazardous chemical waste.
Empty Containers Original container or appropriate waste containerTriple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the container in accordance with institutional and local regulations.

Always handle waste in accordance with good industrial hygiene and safety practices.[1] Consult your institution's environmental health and safety department for specific disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.